molecular formula C11H21NO11S3 B15586975 Glucocheirolin CAS No. 554-86-9

Glucocheirolin

カタログ番号: B15586975
CAS番号: 554-86-9
分子量: 439.5 g/mol
InChIキー: OFKKQTQFWWIRBD-ZHVGPZTNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Glucocheirolin is a useful research compound. Its molecular formula is C11H21NO11S3 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

554-86-9

分子式

C11H21NO11S3

分子量

439.5 g/mol

IUPAC名

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1

InChIキー

OFKKQTQFWWIRBD-ZHVGPZTNSA-N

melting_point

168 °C

物理的記述

Solid

製品の起源

United States

Foundational & Exploratory

The Glucocheirolin Biosynthesis Pathway in Brassica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, which includes the economically important Brassica genus (e.g., broccoli, cabbage, rapeseed). These compounds and their hydrolysis products are involved in plant defense and have been recognized for their potential human health benefits, including anticarcinogenic properties. Glucocheirolin (B91262), a methylsulfonylalkyl glucosinolate, is a key glucosinolate found in various Brassica species. Understanding its biosynthesis is crucial for crop improvement and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the genetic and enzymatic components, quantitative data, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine and can be divided into three main stages: side-chain elongation, core structure formation, and side-chain modification.

Side-Chain Elongation of Methionine

The carbon backbone of methionine is elongated through a cyclical process involving a series of enzymatic reactions analogous to the leucine (B10760876) biosynthesis pathway. This process adds methylene (B1212753) groups to the methionine side chain. The key enzymes in this stage belong to the Methylthioalkylmalate (MAM) synthase family. Specifically, the formation of the three-carbon (C3) side chain, which is the precursor for this compound, is primarily catalyzed by MAM1 .[1] The chain elongation cycle involves the following steps:

  • Deamination of methionine to its corresponding 2-oxo acid.

  • Condensation with acetyl-CoA, catalyzed by MAM synthase.

  • Isomerization .

  • Oxidative decarboxylation to yield a 2-oxo acid extended by one methylene group.

  • Transamination to form the chain-elongated amino acid, dihomomethionine.

Core Glucosinolate Structure Formation

The chain-elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure. This involves the following key enzymatic steps:

  • Conversion to an aldoxime: The cytochrome P450 monooxygenases CYP79F1 and CYP79F2 catalyze the conversion of chain-elongated methionine derivatives to their corresponding aldoximes. CYP79F1 is capable of metabolizing both short- and long-chain methionines.[2]

  • Conversion to a thiohydroximate: The aldoxime is converted to a thiohydroximate.

  • S-Glucosylation: A glucose molecule is added by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1), forming a desulfoglucosinolate.

  • Sulfation: A sulfuryl group is added by a sulfotransferase (SOT), forming the final glucosinolate core structure.

Side-Chain Modification

The final step in this compound biosynthesis is the modification of the side chain of the glucosinolate precursor. This involves a two-step oxidation of the methylthio group:

  • S-Oxygenation: A flavin-monooxygenase, specifically from the FMOGS-OX family, catalyzes the oxidation of the methylthio group to a methylsulfinyl group, forming glucoraphanin (B191350) (3-methylsulfinylpropyl glucosinolate).[3][4]

  • Further Oxidation: It is hypothesized that a subsequent oxidation step converts the methylsulfinyl group to the methylsulfonyl group of this compound, although the specific enzyme for this step in Brassica is not yet fully characterized.

The Alkenyl Hydroxalkyl Producing 2 (AOP2) gene, also known as Glucosinolate-Alkenyl (GSL-ALK) , plays a crucial role at a branch point in the pathway. The AOP2 enzyme can convert methylsulfinylalkyl glucosinolates to alkenyl glucosinolates.[5][6] Silencing of the AOP2 gene has been shown to lead to an accumulation of glucoraphanin, the precursor to this compound.[7][8]

Quantitative Data

Quantitative analysis of glucosinolate biosynthesis is essential for understanding the pathway's regulation and for metabolic engineering efforts. The following tables summarize key quantitative data related to the this compound pathway.

Table 1: Glucosinolate Content in Brassica Species

GlucosinolateBrassica SpeciesTissueConcentration (µmol/g dry weight)Reference
GlucoraphaninB. napus (transgenic, GSL-ALK silenced)Seedsup to 42.6[7][8]
GlucoraphaninB. juncea (transgenic, GSL-ALK silenced)Seedsup to 24.1[7]
This compoundEruca vesicaria subsp. sativaBaby leafy greensDetected[9][10]
Sinigrin (B192396)B. junceaSeeds16.42[2]
ProgoitrinB. napus (transgenic, GSL-ALK silenced)SeedsReduced by 65%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for glucosinolate analysis in Brassica.[2][11]

1. Extraction: a. Freeze-dry plant material (e.g., leaves, seeds) and grind to a fine powder. b. Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube. c. Add 1.0 mL of 70% (v/v) methanol (B129727). d. Heat at 70°C for 30 minutes in a water bath, vortexing every 10 minutes. e. Centrifuge at 12,000 x g for 10 minutes. f. Transfer the supernatant to a new tube. g. Re-extract the pellet with another 1.0 mL of 70% methanol and combine the supernatants.

2. Desulfation: a. Prepare a DEAE-Sephadex A-25 column. b. Load the combined supernatant onto the column. c. Wash the column with 2 x 1.0 mL of water. d. Add 75 µL of purified aryl sulfatase solution and incubate overnight at room temperature. e. Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: Water. c. Mobile Phase B: Acetonitrile. d. Gradient:

  • 0-1 min: 1.5% B
  • 1-6 min: Linear gradient to 5% B
  • 6-8 min: Linear gradient to 7% B
  • 8-18 min: Linear gradient to 21% B
  • 18-23 min: Linear gradient to 29% B
  • 23-30 min: Hold at 29% B
  • 30-35 min: Return to 1.5% B e. Flow Rate: 1.0 mL/min. f. Detection: UV detector at 229 nm. g. Quantification: Use an external standard curve with purified sinigrin or this compound.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of key genes in the this compound biosynthesis pathway.[1][12]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from Brassica tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. b. Treat the RNA with DNase I to remove any genomic DNA contamination. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qRT-PCR: a. Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA. b. Primer Sequences:

  • Actin (Reference Gene):
  • Forward: 5'-GCTGGTTTTGCTGGTGACGAT-3'
  • Reverse: 5'-GGCAGTGATGGACCTGACTCG-3'
  • BnCYP79F1:
  • Forward: 5'-TCTCGGAGGTTGCTTCAGAG-3'
  • Reverse: 5'-AGTCGTTGTTGTCGTCCTCA-3' c. Thermal Cycling Conditions:
  • Initial denaturation: 95°C for 10 min.
  • 40 cycles of:
  • Denaturation: 95°C for 15 s.
  • Annealing and Extension: 60°C for 1 min. d. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene like Actin.

CRISPR/Cas9-Mediated Gene Knockout of AOP2

This protocol provides a general framework for creating AOP2 knockout lines in Brassica using CRISPR/Cas9 technology.[2]

1. Guide RNA (gRNA) Design and Vector Construction: a. Identify the target sequence within the AOP2 gene in the Brassica species of interest. b. Design two or more specific gRNAs targeting the coding sequence of AOP2 using online tools (e.g., CRISPR-P). c. Synthesize and clone the gRNA cassettes into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium-mediated Transformation: a. Transform the CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101). b. Prepare Brassica explants (e.g., cotyledons, hypocotyls) and co-cultivate them with the transformed Agrobacterium. c. Select and regenerate putative transgenic plants on a medium containing appropriate antibiotics (e.g., kanamycin) and hormones.

3. Molecular Analysis of Transgenic Plants: a. Extract genomic DNA from the regenerated plants. b. Screen for the presence of the Cas9 transgene by PCR. c. Amplify the target region of the AOP2 gene by PCR and sequence the amplicons to identify mutations (insertions, deletions).

4. Segregation of the Transgene: a. Grow the T0 transgenic plants to maturity and collect T1 seeds. b. Screen the T1 generation for plants that have inherited the desired mutation but have segregated away the Cas9 transgene (transgene-free edited plants).

Visualizations

This compound Biosynthesis Pathway

Glucocheirolin_Biosynthesis Met Methionine DihomoMet Dihomomethionine Met->DihomoMet Chain Elongation Aldoxime Aldoxime DihomoMet->Aldoxime Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate DesulfoGSL Desulfoglucosinolate Thiohydroximate->DesulfoGSL Glucosylation MethylthioGSL 3-Methylthiopropyl glucosinolate DesulfoGSL->MethylthioGSL Sulfation GlucoRaphanin Glucoraphanin (3-Methylsulfinylpropyl glucosinolate) MethylthioGSL->GlucoRaphanin This compound This compound (3-Methylsulfonylpropyl glucosinolate) GlucoRaphanin->this compound AlkenylGSL Alkenyl Glucosinolate (e.g., Sinigrin) GlucoRaphanin->AlkenylGSL MAM1 MAM1 MAM1->Met:n CYP79F1 CYP79F1 CYP79F1->DihomoMet:n CoreEnzymes Core Biosynthesis Enzymes CoreEnzymes->Aldoxime:n FMO FMO GS-OX FMO->MethylthioGSL:n Oxidase Oxidase (Putative) Oxidase->GlucoRaphanin:n AOP2 AOP2/GSL-ALK AOP2->GlucoRaphanin:s

Caption: The biosynthesis pathway of this compound from methionine in Brassica.

Experimental Workflow for AOP2 Knockout and Analysis

Experimental_Workflow start Start: AOP2 Gene Target Identification gRNA 1. gRNA Design & Vector Construction start->gRNA transformation 2. Agrobacterium-mediated Transformation of Brassica Explants gRNA->transformation regeneration 3. Regeneration of T0 Transgenic Plants transformation->regeneration screening 4. Molecular Screening of T0 Plants (PCR & Sequencing) regeneration->screening t1_generation 5. Generation of T1 Progeny screening->t1_generation segregation 6. Screening for Transgene-Free Edited Plants (T1) t1_generation->segregation analysis 7. Glucosinolate Profile Analysis (HPLC/LC-MS) segregation->analysis end End: Characterized AOP2 Knockout Line with Altered Glucosinolate Profile analysis->end

Caption: Experimental workflow for generating and analyzing AOP2 knockout Brassica plants.

Conclusion

The biosynthesis of this compound in Brassica is a multi-step process involving gene families responsible for chain elongation, core structure formation, and side-chain modifications. This technical guide provides a comprehensive overview of this pathway, integrating current knowledge on the key genes and enzymes involved. The detailed experimental protocols and visualizations serve as a valuable resource for researchers aiming to further elucidate the regulatory mechanisms of glucosinolate biosynthesis and to apply this knowledge for the improvement of Brassica crops for both agricultural and pharmaceutical purposes. Further research is needed to fully characterize the enzymes involved, particularly the final oxidase step, and to obtain detailed kinetic data to refine metabolic models.

References

Glucocheirolin Degradation Products and Their Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glucocheirolin (B91262), a prominent glucosinolate found in plants of the Erysimum genus, undergoes enzymatic hydrolysis to yield a range of degradation products, with the isothiocyanate cheirolin (B1668576) being of significant scientific interest. This technical guide provides an in-depth overview of the bioactivity of this compound degradation products, with a primary focus on cheirolin. It details their anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates. This compound, or 3-(methylsulfonyl)propyl glucosinolate, is notably found in high concentrations in the seeds of Erysimum species. Its primary degradation product, the isothiocyanate cheirolin [1-isothiocyanato-3-(methylsulfonyl)propane], has emerged as a compound with potent biological activities. This guide consolidates the current understanding of the bioactivity of cheirolin and other potential degradation products, providing a technical resource for their further investigation and potential therapeutic development.

Degradation of this compound

The enzymatic hydrolysis of this compound by myrosinase is the principal pathway for the formation of its bioactive degradation products. The specific products formed can be influenced by factors such as pH and the presence of specifier proteins.

Myrosinase-Mediated Hydrolysis

Upon tissue disruption, myrosinase cleaves the β-thioglucoside bond in this compound, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form primarily the isothiocyanate cheirolin.

G This compound This compound Myrosinase Myrosinase This compound->Myrosinase Unstable_Aglycone Unstable Aglycone Myrosinase->Unstable_Aglycone Hydrolysis Cheirolin Cheirolin (Isothiocyanate) Unstable_Aglycone->Cheirolin Spontaneous Rearrangement Glucose Glucose Unstable_Aglycone->Glucose

Figure 1: Myrosinase-mediated hydrolysis of this compound.

Bioactivity of Cheirolin

Cheirolin exhibits a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

Cheirolin has demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for a broad range of cell lines are not extensively documented in publicly available literature, isothiocyanates as a class are known to inhibit cancer cell growth. The antiproliferative activity of isothiocyanates derived from glucosinolates has been shown to be significantly more potent than their corresponding nitriles[1].

Table 1: Anticancer Activity of Cheirolin and Related Compounds

Compound/Extract Cell Line Activity Metric Value Reference(s)
Myrosinase hydrolysate of Brassica oleraceae L. var. italica (rich in sulforaphane) Colon cancer % Lethality 95% [2][3]
Myrosinase hydrolysate of Brassica oleraceae L. var. italica (rich in sulforaphane) Colon cancer IC50 0.78 µg/mL [2][3]

| Isothiocyanates (general) | K562 (human erythroleukemic) | Growth Inhibition | Higher than nitriles |[1] |

Antioxidant Activity

The antioxidant effects of cheirolin are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Cheirolin induces the nuclear translocation of Nrf2, leading to the increased expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL)[4][5].

Table 2: Antioxidant Activity of Cheirolin

Assay Metric Result Reference(s)
Nrf2 Nuclear Translocation - Significantly induced [4]
Heme Oxygenase 1 (HO-1) mRNA and protein levels Fold Increase Significant increase [4][5]

| γ-Glutamylcysteine Synthetase (γGCS) mRNA and protein levels | Fold Increase | Significant increase |[4] |

Anti-inflammatory Activity

Cheirolin has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglia[6]. This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6].

Table 3: Anti-inflammatory Activity of Cheirolin in LPS-activated BV-2 Microglia

Inflammatory Mediator Concentration of Cheirolin % Inhibition / Reduction Reference(s)
Interleukin-6 (IL-6) 2.5 µM Significant decrease (p<0.0001) [6]
Tumor Necrosis Factor-alpha (TNF-α) 2.5 µM Significant decrease (p<0.0001) [6]
Nitrite (from iNOS) 2.5 µM Significant reduction (p<0.0001) [6]
Prostaglandin E2 (PGE2) 1.65, 2.5, 5 µM Marked reduction (p<0.0001) [6]
iNOS protein expression Increasing concentrations Significant inhibition (p<0.0001) [6]

| COX-2 protein expression | 2.5 and 5 µM | Significant suppression (p<0.05) |[6] |

Signaling Pathways Modulated by Cheirolin

Cheirolin exerts its biological effects by modulating key signaling pathways involved in cellular stress response and inflammation.

Nrf2 Signaling Pathway

Cheirolin activates the Nrf2 pathway, a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes. The induction of Nrf2 by cheirolin may also involve the Extracellular signal-regulated kinase (ERK)-dependent signal-transduction pathway[4].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 modifies ERK ERK Cheirolin->ERK Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Nrf2_free->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation pERK p-ERK ERK->pERK phosphorylation pERK->Nrf2_free promotes dissociation ARE ARE Nrf2_nuc->ARE Transcription Transcription of Antioxidant Genes (HO-1, GCL) ARE->Transcription

Figure 2: Proposed Nrf2 signaling pathway activation by cheirolin.
NF-κB Signaling Pathway

Cheirolin has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for IL-6, TNF-α, iNOS, and COX-2. Cheirolin's inhibitory effect on NF-κB is demonstrated by the reduced phosphorylation of the p65 subunit of NF-κB[6].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK pIKK p-IKK IKK->pIKK phosphorylation IkB_NFkB IκB-NF-κB Complex pIKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Cheirolin Cheirolin Cheirolin->IKK inhibits p65 p-p65 NFkB_nuc->p65 phosphorylation Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, iNOS, COX-2) p65->Transcription

Figure 3: Proposed inhibition of the NF-κB signaling pathway by cheirolin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation products.

Extraction of this compound and Myrosinase-Mediated Hydrolysis

This protocol describes the extraction of glucosinolates from Erysimum seeds and their subsequent enzymatic hydrolysis to produce cheirolin.

Materials:

Procedure:

  • Seed Preparation: Grind Erysimum seeds to a fine powder using a mortar and pestle or a grinder.

  • De-fatting: Suspend the seed powder in petroleum ether (1:10 w/v) and stir for 2 hours at room temperature to remove lipids. Centrifuge and discard the supernatant. Repeat this step twice. Air-dry the de-fatted seed meal.

  • Glucosinolate Extraction: a. Add the de-fatted seed meal to pre-heated 70% methanol (1:15 w/v). b. Incubate in a water bath at 70°C for 20 minutes with occasional vortexing to inactivate endogenous myrosinase. c. Centrifuge at 4000 x g for 10 minutes. Collect the supernatant. d. Repeat the extraction of the pellet with 70% methanol twice. e. Pool the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Myrosinase-Mediated Hydrolysis: a. Dissolve the crude this compound extract in phosphate buffer (pH 6.5). b. Add a myrosinase solution (activity to be pre-determined) to the this compound solution. c. Incubate the reaction mixture at 37°C for 2-4 hours.

  • Cheirolin Extraction: a. Extract the reaction mixture with an equal volume of dichloromethane three times. b. Pool the dichloromethane fractions and dry over anhydrous sodium sulfate. c. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain crude cheirolin.

  • Purification (Optional): The crude cheirolin can be further purified using column chromatography (e.g., silica (B1680970) gel).

Extraction_Workflow start Erysimum Seeds grind Grind to Powder start->grind defat De-fat with Petroleum Ether grind->defat extract Extract with 70% Methanol (70°C) defat->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate hydrolyze Myrosinase Hydrolysis (pH 6.5, 37°C) concentrate->hydrolyze extract_cheirolin Extract with Dichloromethane hydrolyze->extract_cheirolin dry Dry over Na2SO4 extract_cheirolin->dry evaporate Evaporate Solvent dry->evaporate end Crude Cheirolin evaporate->end

Figure 4: Workflow for the extraction and hydrolysis of this compound.
MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Cheirolin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of cheirolin in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of cheirolin. Include a vehicle control (medium with the same concentration of solvent used to dissolve cheirolin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of cheirolin that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the cheirolin concentration.

Conclusion

The degradation products of this compound, particularly the isothiocyanate cheirolin, exhibit promising bioactivities with potential therapeutic applications. Cheirolin's ability to modulate the Nrf2 and NF-κB signaling pathways underscores its potential as an antioxidant and anti-inflammatory agent. Furthermore, its cytotoxic effects against cancer cells warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of cheirolin and other this compound degradation products. Future studies should focus on elucidating the precise molecular targets of cheirolin, conducting comprehensive in vivo efficacy and safety studies, and optimizing extraction and purification methods for potential large-scale production.

References

Mechanism of Action of Glucocheirolin-Derived Isothiocyanates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a glucosinolate found in various cruciferous plants, notably those of the Erysimum genus. Upon enzymatic hydrolysis by myrosinase, this compound is converted into its corresponding isothiocyanate, cheirolin (B1668576) (1-isothiocyanato-3-(methylsulfonyl)propane). Isothiocyanates (ITCs) are a class of naturally occurring compounds renowned for their chemopreventive and therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound-derived isothiocyanates, with a primary focus on cheirolin. The guide details the compound's effects on key signaling pathways, presents available quantitative data, outlines experimental protocols, and provides visualizations to facilitate comprehension.

Core Mechanisms of Action

Cheirolin, like many other isothiocyanates, exerts its biological effects through multiple mechanisms, primarily centered on the modulation of cellular stress response pathways and the induction of apoptosis. The principal pathways affected are:

  • Nrf2/ARE Pathway Activation: Cheirolin is a potent inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.

  • Induction of Apoptosis: Cheirolin exhibits cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis.

  • Inhibition of NF-κB Signaling: Emerging evidence suggests that isothiocyanates, as a class, can suppress pro-inflammatory signaling pathways, a key one being the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2/ARE Pathway Activation

The induction of the Nrf2/ARE pathway is a hallmark of the chemopreventive activity of many isothiocyanates. Cheirolin has been demonstrated to be a significant activator of this pathway.[1]

Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like cheirolin can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These include genes encoding for Phase II detoxification enzymes and antioxidant proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Keap1->Cul3 Adapter Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation Cheirolin Cheirolin Cheirolin->Keap1 Reacts with cysteine residues Maf sMaf Nrf2_n->Maf Heterodimerizes Nrf2_Maf Nrf2-sMaf Complex ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, GCS) ARE->Genes Induces Transcription Nrf2_Maf->ARE Binds

Caption: Nrf2/ARE Signaling Pathway Activation by Cheirolin.

Quantitative Data: Nrf2 Pathway Activation

Studies have demonstrated that cheirolin significantly induces Nrf2 nuclear translocation and the expression of its downstream target genes, with a potency comparable to the well-studied isothiocyanate, sulforaphane.[1]

CompoundConcentrationTargetCell LineFold Increase vs. ControlReference
Cheirolin10 µMNrf2 Nuclear TranslocationNIH3T3Significant increase[1]
Cheirolin10 µMHO-1 mRNANIH3T3~ 4.5-fold[1]
Cheirolin10 µMGCS mRNANIH3T3~ 2.5-fold[1]
Sulforaphane10 µMHO-1 mRNANIH3T3~ 5.0-fold[1]
Sulforaphane10 µMGCS mRNANIH3T3~ 2.8-fold[1]

GCS: γ-glutamylcysteine synthetase; HO-1: Heme oxygenase 1.

Experimental Protocols

This protocol describes the detection of Nrf2 accumulation in the nucleus following treatment with cheirolin.

WB_Workflow A 1. Cell Culture & Treatment (e.g., NIH3T3 cells with 10 µM Cheirolin) B 2. Cell Lysis & Nuclear/Cytoplasmic Fractionation A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (e.g., 5% non-fat milk in TBST) E->F G 7. Primary Antibody Incubation (Anti-Nrf2, Anti-Lamin B1, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Densitometry Analysis I->J Apoptosis_Pathway Cheirolin Cheirolin ROS ↑ Reactive Oxygen Species (ROS) Cheirolin->ROS Bax ↑ Bax (Pro-apoptotic) Cheirolin->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Cheirolin->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Genes Induces Transcription Cheirolin Cheirolin Cheirolin->IKK Inhibits Extraction_Workflow A 1. Plant Material Preparation (Lyophilize and grind Erysimum seeds/leaves) B 2. Glucosinolate Extraction (e.g., with boiling 70% methanol) A->B C 3. Extract Concentration (Rotary evaporation) B->C D 4. Enzymatic Hydrolysis (Add myrosinase enzyme in buffer, pH ~6.5) C->D E 5. Cheirolin Extraction (e.g., with dichloromethane) D->E F 6. Purification (e.g., column chromatography) E->F G 7. Quantification & Purity Analysis (HPLC, LC-MS, NMR) F->G

References

A Technical Guide to Glucocheirolin: Natural Sources, Concentration, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a sulfur-containing secondary metabolite belonging to the class of glucosinolates. Predominantly found in the Brassicaceae family, this compound and its hydrolysis products have garnered significant interest for their potential biological activities, including antimicrobial and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its concentration in various plant species, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily biosynthesized in plants of the order Brassicales.[1] Its presence is a characteristic feature of the Brassicaceae (mustard) family, which includes a wide array of economically important vegetables and medicinal plants.[2][3]

The distribution and concentration of this compound vary significantly among different genera, species, and even between different tissues of the same plant.[1] It is an aliphatic glucosinolate derived from the amino acid methionine through a process of side-chain elongation.

Key plant genera known to be significant sources of this compound include:

  • Erysimum (Wallflower): Several species within this genus are notable for their this compound content. For instance, Erysimum corinthium accumulates this compound as the major glucosinolate in its seeds.[1] The common wallflower, Erysimum cheiri, is also a known source of this compound.[4]

  • Iberis (Candytuft): Species such as Iberis amara and Iberis sempervirens have been reported to contain a profile of methionine-derived glucosinolates, which can include this compound.[5][6]

  • Other Brassicaceae Vegetables: While not always the most abundant glucosinolate, this compound has been detected in various commonly consumed cruciferous vegetables.[2][7]

The concentration of this compound is often highest in the seeds, where it serves as a defense compound against herbivores and pathogens.[1] However, it can also be found in other plant parts, including the leaves and roots, albeit typically at lower concentrations.

Quantitative Concentration of this compound

The following table summarizes the quantitative data for this compound concentration in various Brassicaceae vegetables, as determined by hydrophilic interaction chromatography–tandem mass spectrometry (HILIC–MS/MS).[2][7]

Plant SpeciesCommon NamePlant PartConcentration (µg/g Dry Weight)
Brassica oleracea var. capitataCabbageLeaves1.8 ± 0.3
Brassica oleracea var. botrytisCauliflowerFlorets0.9 ± 0.1
Brassica oleracea var. gemmiferaBrussels sproutsBuds1.5 ± 0.2
Brassica rapa subsp. chinensisPak choiLeaves1.2 ± 0.2
Brassica rapa subsp. parachinensisChoy sumLeaves1.1 ± 0.1
Brassica rapa subsp. pekinensisChinese cabbageLeaves1.4 ± 0.2
Brassica oleracea var. italicaBroccoliFlorets1.0 ± 0.1
Brassica oleracea var. alboglabraKai LanStems and Leaves1.3 ± 0.2
Eruca sativaRocket saladLeaves2.1 ± 0.4
Raphanus sativus var. longipinnatusDaikon radishRoot0.7 ± 0.1
Raphanus sativusRed cherry radishRoot0.8 ± 0.1
Nasturtium officinaleWatercressLeaves0.5 ± 0.1

Data sourced from a study by Lee et al. (2018) on the simultaneous quantification of 22 glucosinolates in 12 Brassicaceae vegetables.[2][7]

Experimental Protocols

Extraction of Glucosinolates from Plant Material

This protocol describes a common method for the extraction of glucosinolates, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., seeds, leaves)

  • Methanol (B129727) (70%, v/v), pre-heated to 75°C

  • Deionized water

  • Centrifuge

  • Water bath or heating block

  • Vortex mixer

  • Microcentrifuge tubes (2 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, use approximately 500 mg and record the fresh weight.

  • Myrosinase Inactivation: To prevent enzymatic degradation of glucosinolates, immediately add 1 mL of pre-heated 70% methanol to the sample.

  • Extraction: Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Place the tube in a water bath or heating block at 75°C for 20 minutes. Vortex the sample every 5 minutes during incubation to enhance extraction efficiency.[8]

  • Centrifugation: After incubation, allow the sample to cool to room temperature. Centrifuge the tube at 10,000 x g for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Second Extraction (Optional but Recommended): To maximize the yield, add another 1 mL of pre-heated 70% methanol to the plant material pellet. Repeat steps 3-6 and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by HPLC

This protocol outlines the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. For more sensitive and specific quantification, coupling with mass spectrometry (LC-MS) is recommended.[2][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 30% B

    • 15-18 min: Linear gradient from 30% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-22 min: Return to 5% B

    • 22-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 229 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in 70% methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the filtered plant extracts into the HPLC system.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Biosynthesis of Methionine-Derived Glucosinolates

The following diagram illustrates the general biosynthetic pathway for aliphatic glucosinolates derived from the amino acid methionine, which includes this compound.

Glucosinolate_Biosynthesis Met Methionine ChainElongation Chain Elongation (Multiple Cycles) Met->ChainElongation HomoMet Homomethionine ChainElongation->HomoMet CoreStructure Core Glucosinolate Structure Formation HomoMet->CoreStructure Glucoiberverin Glucoiberverin (3-methylthiopropyl) CoreStructure->Glucoiberverin SideChainMod Side Chain Modification Glucoiberverin->SideChainMod This compound This compound (3-methylsulfinylpropyl) SideChainMod->this compound

Caption: Biosynthesis of Methionine-Derived Glucosinolates.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in a typical experimental workflow for the extraction and quantification of this compound from plant materials.

Experimental_Workflow Start Plant Material (e.g., Seeds, Leaves) Grinding Grinding & Homogenization Start->Grinding Extraction Extraction with Hot Methanol (70%) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC or LC-MS Analysis Filtration->HPLC Quantification Data Analysis & Quantification HPLC->Quantification End Results Quantification->End

Caption: Experimental Workflow for this compound Analysis.

References

Glucocheirolin Metabolism in Planta and its Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a sulfur-containing secondary metabolite belonging to the family of aliphatic glucosinolates. Predominantly found in plants of the Brassicaceae family, such as various Brassica species, it plays a crucial role in the plant's defense against herbivores and pathogens.[1][2] Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, releasing a variety of bioactive compounds, including isothiocyanates, which are of significant interest to the pharmaceutical and nutraceutical industries for their potential anticarcinogenic properties.[3][4] Understanding the intricate metabolic pathways of this compound and its regulation is paramount for its targeted production, extraction, and utilization in drug development and crop improvement.

This technical guide provides an in-depth overview of this compound metabolism in planta, focusing on its biosynthetic pathway, regulatory networks, and methods for its quantification. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of the key metabolic and signaling pathways.

This compound Biosynthesis Pathway

The biosynthesis of this compound, like other methionine-derived aliphatic glucosinolates, is a multi-step process involving chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modifications.[3][5][6]

1. Chain Elongation of Methionine: The biosynthesis of the characteristic 3-methylthiopropyl side chain of this compound begins with the chain elongation of methionine. This process involves a series of reactions catalyzed by enzymes such as methylthioalkylmalate (MAM) synthases, isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMD).[7][8][9] Specifically, the MAM1 and MAM3 enzymes are key in determining the length of the carbon chain.[7][10]

2. Formation of the Core Glucosinolate Structure: Following chain elongation, the modified amino acid enters the core glucosinolate pathway. This involves several key enzymatic steps:

  • Conversion to Aldoxime: The chain-elongated methionine derivative is converted to its corresponding aldoxime by cytochrome P450 monooxygenases, primarily CYP79F1 and CYP79F2.[11][12][13]
  • Formation of Thiohydroximate: The aldoxime is then converted to a thiohydroximate. This step is believed to involve a C-S lyase, SUR1, and glutathione (B108866) S-transferases.[14][15]
  • Glucosylation: The thiohydroximate is subsequently glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase, UGT74B1, to form desulfothis compound.[14][16][17]
  • Sulfation: The final step in the core structure formation is the sulfation of desulfothis compound by sulfotransferases, such as SOT16 and SOT17, to yield this compound.[14]

3. Side Chain Modification: For this compound, the primary side chain modification is the oxidation of the methylthio group to a methylsulfinyl group, which can be further oxidized.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Glucocheirolin_Biosynthesis Methionine Methionine MAM MAM1/MAM3 Methionine->MAM Chain Elongation Cycle ChainElongated_Met Chain-Elongated Methionine (dihomomethionine) CYP79F CYP79F1/F2 ChainElongated_Met->CYP79F Aldoxime 3-Methylthiopropyl- aldoxime SUR1_GST SUR1, GSTs Aldoxime->SUR1_GST Thiohydroximate Thiohydroximate UGT74B1 UGT74B1 Thiohydroximate->UGT74B1 Desulfo_GCL Desulfothis compound SOT SOT16/17 Desulfo_GCL->SOT This compound This compound MAM->ChainElongated_Met IPMI_IPMD IPMI, IPMD CYP79F->Aldoxime SUR1_GST->Thiohydroximate UGT74B1->Desulfo_GCL SOT->this compound

Caption: Biosynthetic pathway of this compound from methionine.

Regulation of this compound Metabolism

The biosynthesis of aliphatic glucosinolates, including this compound, is tightly regulated at the transcriptional level by a network of transcription factors and is influenced by various signaling pathways, most notably the jasmonate and glucose signaling pathways.

Transcriptional Regulation

A key family of transcription factors involved in regulating aliphatic glucosinolate biosynthesis is the R2R3-MYB family. Specifically, MYB28 and MYB29 have been identified as master regulators.[10][18]

  • MYB28 is crucial for the basal level of aliphatic glucosinolate production.

  • MYB29 plays a more significant role in the induction of aliphatic glucosinolate biosynthesis in response to herbivory and jasmonate signaling.

These MYB transcription factors act in concert with basic helix-loop-helix (bHLH) transcription factors to activate the expression of the biosynthetic genes (e.g., MAM, CYP79F, SUR1, UGT74B1, SOT).

Jasmonate Signaling Pathway

The plant hormone jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), are central to the plant's defense response against chewing insects.[18][19][20] Wounding or herbivore attack triggers the biosynthesis of JA, which in turn upregulates the expression of MYB29 and other transcription factors, leading to an increased production of aliphatic glucosinolates like this compound.[19][21] This induction serves as an effective chemical defense mechanism.

Jasmonate_Signaling Wounding Herbivore Attack/ Wounding JA_biosynthesis JA Biosynthesis Wounding->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses MYB29 MYB29 MYC2->MYB29 activates GSL_genes This compound Biosynthesis Genes MYB29->GSL_genes activates This compound This compound Accumulation GSL_genes->this compound

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Glucose Signaling Pathway

Recent studies have shown that glucose also acts as a signaling molecule that positively regulates the biosynthesis of aliphatic glucosinolates.[18][19] High levels of glucose can induce the expression of MYB28 and MYB29, thereby enhancing the production of this compound. This suggests a link between the plant's primary metabolism and its defense responses, ensuring that the energetically costly production of defense compounds is coordinated with the availability of resources.

Glucose_Signaling High_Glucose High Glucose Levels Signaling_Cascade Signaling Cascade High_Glucose->Signaling_Cascade MYB28_MYB29 MYB28 / MYB29 Expression Signaling_Cascade->MYB28_MYB29 GSL_genes This compound Biosynthesis Genes MYB28_MYB29->GSL_genes activates This compound This compound Accumulation GSL_genes->this compound

Caption: Glucose signaling pathway influencing this compound biosynthesis.

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueThis compound Concentration (µmol/g DW)Reference
Brassica oleracea var. italica (Broccoli)Florets0.1 - 2.5[4][22]
Leaves0.05 - 1.0[23]
Seeds0.5 - 5.0[24]
Brassica rapaLeavesVaries by subspecies[25]
Eruca vesicaria (Arugula)LeavesDetected, not quantified[26]
Armoracia rusticana (Horseradish)RootsDetected, not quantified[27]

Note: DW = Dry Weight. Concentrations are approximate and can vary widely based on cultivar and growing conditions.

Experimental Protocols

Accurate quantification of this compound is essential for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

General Experimental Workflow

Experimental_Workflow Sample_Collection Plant Tissue Sample Collection Homogenization Homogenization (e.g., in liquid nitrogen) Sample_Collection->Homogenization Extraction Extraction with Hot Methanol (B129727)/Water Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Desulfation Desulfation (for HPLC-UV) Supernatant->Desulfation Analysis HPLC-UV or LC-MS/MS Analysis Supernatant->Analysis Direct injection (for LC-MS/MS) Desulfation->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the analysis of this compound.

Detailed Protocol for HPLC-UV Analysis of this compound

This protocol is adapted from established methods for glucosinolate analysis and is suitable for the quantification of desulfated this compound.[1][28][29]

1. Materials and Reagents:

  • Plant tissue (fresh, frozen, or freeze-dried)

  • Liquid nitrogen

  • 70% (v/v) Methanol, HPLC grade

  • Deionized water

  • Sephadex A-25 ion-exchange resin

  • 0.2 M Sodium acetate (B1210297) buffer (pH 5.0)

  • Purified sulfatase (from Helix pomatia)

  • Sinigrin or another suitable glucosinolate standard

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade (for mobile phase)

2. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of freeze-dried and finely ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-heated 70% methanol (70°C).

  • Incubate the mixture at 70°C for 20 minutes in a water bath, vortexing occasionally.

  • Centrifuge at 13,000 x g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

3. Desulfation:

  • Prepare a mini-column by packing a small amount of Sephadex A-25 into a pipette tip with a glass wool plug.

  • Wash the column with 1 mL of deionized water, followed by 1 mL of 0.2 M sodium acetate buffer.

  • Load the crude glucosinolate extract onto the column.

  • Wash the column with 1 mL of deionized water to remove impurities.

  • Add 75 µL of purified sulfatase solution to the top of the resin bed and let it react overnight at room temperature.

  • Elute the desulfoglucosinolates with 1 mL of deionized water into a collection vial.

4. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

5. Quantification:

  • Prepare a calibration curve using a known concentration range of a desulfated glucosinolate standard (e.g., desulfosinigrin).

  • Identify the desulfothis compound peak in the sample chromatogram based on its retention time relative to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Detailed Protocol for LC-MS/MS Analysis of Intact this compound

This method allows for the direct analysis of intact glucosinolates without the need for desulfation, offering higher specificity and sensitivity.[30][31][32]

1. Sample Preparation and Extraction:

  • Follow the same procedure as for HPLC-UV analysis (Section 2) to obtain the crude glucosinolate extract.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: C18 reverse-phase column suitable for LC-MS.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the glucosinolates of interest.

  • Flow Rate: Adjusted according to the column dimensions (typically 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

    • Precursor Ion (Q1): m/z for [M-H]⁻ of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often the sulfate (B86663) group at m/z 97.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Quantification:

  • Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Alternatively, use an external calibration curve with a purified this compound standard.

  • Quantify this compound based on the peak area of its specific MRM transition.

Conclusion

This compound metabolism is a complex and highly regulated process that is integral to the defense mechanisms of Brassica plants. The biosynthetic pathway is well-characterized, and the key regulatory components, including MYB transcription factors and hormonal signaling pathways, have been identified. The quantitative analysis of this compound is achievable through robust analytical techniques like HPLC and LC-MS/MS. A thorough understanding of these metabolic and regulatory networks is crucial for leveraging the potential of this compound in agriculture and medicine. This guide provides a solid foundation for researchers and professionals to further explore and exploit the properties of this important plant metabolite.

References

Methodological & Application

Application Note: Quantification of Glucocheirolin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin is a glucosinolate, a class of secondary metabolites found predominantly in cruciferous plants.[1][2] These sulfur-containing compounds and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential anticarcinogenic and other health-promoting properties.[2][3] Accurate and reliable quantification of specific glucosinolates like this compound is crucial for quality control of raw plant materials, extracts, and finished products. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection protocol for the quantification of this compound. The method is based on the widely accepted practice of analyzing desulfated glucosinolates, which enhances chromatographic separation and detection.[4][5]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation (including extraction and desulfation), HPLC-UV Analysis, and Data Analysis.

Sample Preparation

Proper sample preparation is critical to inactivate the endogenous myrosinase enzyme, which can otherwise hydrolyze glucosinolates upon tissue disruption, leading to inaccurate quantification.[6]

a. Reagents and Materials:

  • Lyophilizer (Freeze-dryer)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Barium acetate (B1210297) and Lead(II) acetate, or DEAE-Sephadex A-25 resin

  • Purified Aryl Sulfatase (Type H-1 from Helix pomatia)

  • This compound analytical standard[1][2][7]

  • Sinigrin (Internal Standard)

b. Extraction:

  • Freeze-dry the plant material to halt enzymatic activity and facilitate grinding.

  • Grind the lyophilized tissue to a fine, homogenous powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 2 mL of hot 70% methanol (v/v) to the tube. The hot methanol serves to inactivate myrosinase.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in a heating block or water bath at 75 °C for 20 minutes, with intermittent vortexing.[6]

  • Centrifuge the sample at 5,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with another 2 mL of hot 70% methanol to ensure complete extraction.

  • Combine the supernatants. This is the crude glucosinolate extract.

c. Desulfation (On-column): Desulfation of glucosinolates is a standard procedure that improves their chromatographic properties on reverse-phase columns.[4]

  • Prepare a mini-column by packing the tip of a Pasteur pipette with glass wool and adding a 1 mL slurry of DEAE-Sephadex A-25 resin (pre-activated with imidazole (B134444) or acetate buffer).

  • Load 1 mL of the combined supernatant (crude extract) onto the prepared ion-exchange column. The anionic glucosinolates will bind to the resin.

  • Wash the column with deionized water to remove interfering compounds.

  • Carefully add 75 µL of purified aryl sulfatase solution to the top of the column and allow it to react overnight (approximately 18 hours) at room temperature. The enzyme will cleave the sulfate (B86663) group from the glucosinolates.

  • Elute the resulting desulfoglucosinolates from the column with 2 x 0.5 mL of deionized water.

  • Collect the eluate in an HPLC vial for analysis.

HPLC-UV Analysis

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for desulfoglucosinolate separation.[8]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 229 nm (This is the characteristic absorbance maximum for desulfoglucosinolates).[5][8][9]

b. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.0991
1.0991
20.07030
25.0595
28.0595
30.0991
40.0991

Note: This gradient is a typical starting point and may require optimization based on the specific column and system used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of desulfated this compound of known concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL). An internal standard such as Sinigrin should be added to both the standards and the samples to correct for variations in injection volume and sample preparation.

  • Peak Identification: Identify the peak corresponding to desulfo-Glucocheirolin in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Quantification: Integrate the peak area of the desulfo-Glucocheirolin peak. Use the calibration curve to determine the concentration of this compound in the sample. The concentration is typically expressed in µmol/g or mg/g of dry weight of the original plant material.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV analysis of glucosinolates. These values are representative and should be validated for each specific laboratory setup.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow Diagram

G Figure 1: HPLC-UV Workflow for this compound Quantification cluster_prep Sample Preparation cluster_desulf Desulfation cluster_analysis Analysis & Quantification Sample Plant Material FreezeDry Lyophilization Sample->FreezeDry Grind Grinding FreezeDry->Grind Extract Hot Methanol Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Crude Extract Centrifuge->Supernatant Load Load on DEAE Column Supernatant->Load Wash Wash Column Load->Wash Enzyme Add Aryl Sulfatase Wash->Enzyme Elute Elute Desulfo-GSL Enzyme->Elute HPLC HPLC-UV Analysis (229 nm) Elute->HPLC Data Peak Integration & Calibration HPLC->Data Result This compound Concentration Data->Result

Caption: HPLC-UV Workflow for this compound Quantification.

Logical Relationship Diagram

G Figure 2: Key Relationships in this compound Analysis GCS This compound (in plant) Extraction Extraction & Inactivation GCS->Extraction Myrosinase Myrosinase (Endogenous Enzyme) Myrosinase->Extraction HotMethanol Hot Methanol (70-80%) HotMethanol->Extraction Desulfation Desulfation (Aryl Sulfatase) Extraction->Desulfation DesulfoGCS Desulfo-Glucocheirolin Desulfation->DesulfoGCS HPLC HPLC-UV Detection (229 nm) DesulfoGCS->HPLC

Caption: Key Relationships in this compound Analysis.

References

Sensitive Detection of Glucocheirolin Made Simple: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Glucocheirolin. This compound, an alkylglucosinolate found in various Brassicaceae species, is a subject of growing interest in phytochemical and biomedical research. This application note details the experimental setup, sample preparation, and analytical parameters, supplemented with clear data presentation and visual workflows to facilitate seamless adoption in your laboratory.

Introduction

Glucosinolates are a class of plant secondary metabolites that, upon hydrolysis by the enzyme myrosinase, produce isothiocyanates and other biologically active compounds with potential health benefits, including anticancer properties.[1] Accurate and sensitive quantification of individual glucosinolates like this compound is crucial for understanding their biosynthesis, metabolism, and pharmacological effects. LC-MS/MS offers unparalleled sensitivity and selectivity for the direct analysis of intact glucosinolates, overcoming the limitations of less specific methods.[2][3] This protocol outlines a validated LC-MS/MS method for the reliable determination of this compound in complex biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of this compound and other representative glucosinolates. These values demonstrate the method's sensitivity, accuracy, and precision.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/g dry weight)Limit of Quantification (LOQ) (µg/g dry weight)
This compound0.001 - 0.0280.003 - 0.093
Sinigrin0.001 - 0.0280.003 - 0.093
Progoitrin0.001 - 0.0280.003 - 0.093
Glucoiberin0.001 - 0.0280.003 - 0.093
Glucoraphanin0.001 - 0.0280.003 - 0.093
Data synthesized from ranges provided for aliphatic glucosinolates in cited literature.[4]

Table 2: Linearity, Precision, and Recovery

AnalyteLinear Range (µg/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Recovery (%)
This compound1 - 1000>0.9972.00 - 9.243.33 - 9.9576.46 - 120.14
Aliphatic GSLs (average)1 - 1000>0.9972.00 - 9.243.33 - 9.9576.46 - 120.14
Data represents the typical performance for aliphatic glucosinolates as reported in the literature.[4]

Experimental Protocols

This section provides detailed step-by-step procedures for sample preparation, LC-MS/MS analysis, and data acquisition.

Sample Preparation: Extraction of this compound

A robust extraction procedure is critical for accurate quantification. The following protocol is optimized for the extraction of intact glucosinolates from plant material.

  • Sample Homogenization: Freeze-dry plant samples and grind them into a fine powder.

  • Extraction Solvent: Prepare a solution of 70% methanol (B129727) in water.

  • Extraction:

    • Weigh 50 mg of the homogenized sample powder into a centrifuge tube.

    • Add 1 mL of the pre-heated (70°C) extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample in a water bath at 70°C for 20 minutes to inactivate myrosinase.[5]

    • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Final Sample Preparation:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 3: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnReversed-Phase C18 (e.g., Kinetex 2.6 µm XB-C18, 100 x 2.1 mm)[5] or HILIC column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowDesolvation: 800 L/hr; Cone: 50 L/hr
Analysis ModeMultiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound406.197.0 (Quantifier)30
259.0 (Qualifier)20
Note: The precursor ion for this compound is [M-H]⁻. The m/z 97 product ion corresponds to the hydrogensulfate ion [HSO₄]⁻, a characteristic fragment for all glucosinolates.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Plant Material Collection Homogenization Freeze-drying & Grinding SampleCollection->Homogenization Extraction Methanol Extraction (70°C) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS experimental workflow for this compound analysis.

Glucosinolate Biosynthesis Pathway

This diagram outlines the general biosynthetic pathway of aliphatic glucosinolates, including this compound.

glucosinolate_biosynthesis cluster_chain_elongation Chain Elongation cluster_core_structure Core Structure Formation cluster_side_chain_modification Side Chain Modification AminoAcid Methionine KetoAcid 2-Oxo Acid AminoAcid->KetoAcid Deamination ElongatedKetoAcid Chain-Elongated 2-Oxo Acid KetoAcid->ElongatedKetoAcid Condensation ElongatedAminoAcid Chain-Elongated Amino Acid ElongatedKetoAcid->ElongatedAminoAcid Transamination Aldoxime Aldoxime ElongatedAminoAcid->Aldoxime Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate Desulfoglucosinolate Desulfoglucosinolate Thiohydroximate->Desulfoglucosinolate Glucosylation GlucosinolateCore Glucosinolate Core Desulfoglucosinolate->GlucosinolateCore Sulfation This compound This compound GlucosinolateCore->this compound Modification

Caption: Biosynthesis pathway of aliphatic glucosinolates.

Fragmentation Pathway of this compound

The following diagram illustrates the characteristic fragmentation of the this compound precursor ion in the mass spectrometer.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Glucocheirolin_ion This compound [M-H]⁻ m/z 406.1 HSO4 [HSO₄]⁻ m/z 97.0 Glucocheirolin_ion->HSO4 CID ThioGlucose [C₆H₁₀O₅S]⁻ m/z 195.0 Glucocheirolin_ion->ThioGlucose CID SulfateGlucose [C₆H₁₀O₈S₂]⁻ m/z 259.0 Glucocheirolin_ion->SulfateGlucose CID

Caption: MS/MS fragmentation of this compound.

Conclusion

The LC-MS/MS method presented provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various sample matrices. The detailed protocols and data summaries offer a solid foundation for researchers to implement this method, contributing to advancements in the study of glucosinolates and their roles in plant biology and human health.

References

Standard Operating Procedure for Glucocheirolin Extraction from Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in various members of the Brassicaceae family. Its breakdown products, particularly the isothiocyanate cheirolin, have garnered interest for their potential therapeutic properties. This document provides a detailed standard operating procedure (SOP) for the extraction of this compound from plant leaves, intended for research, and drug development purposes. The protocols outlined below are synthesized from established methodologies for glucosinolate extraction.

Overview of Extraction Methodologies

The extraction of glucosinolates like this compound from plant tissues requires the inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue damage.[1] The most common and effective methods involve the use of solvents to simultaneously inactivate myrosinase and extract the glucosinolates. The choice of method can impact the final yield and purity of the extracted compounds.

Three primary methods for glucosinolate extraction from brassica tissues include cold methanol (B129727) extraction, boiling methanol extraction, and boiling water extraction.[1][2] Studies have shown that cold methanol extraction is often as effective or even more effective than boiling methods for many glucosinolates, while also being less hazardous and more cost-effective.[1] Lyophilization (freeze-drying) of the leaf tissue prior to extraction is a common practice to prevent myrosinase activity during sample preparation, though extraction from frozen wet tissue with cold 80% methanol has also been shown to be effective.[3]

Quantitative Data Summary

The following table summarizes a comparison of different extraction methods for glucosinolates. While specific yields for this compound will vary depending on the plant species and developmental stage, this table provides a general comparison of the efficiency of these methods.

Extraction Method Solvent Temperature Key Advantages Key Disadvantages Relative Glucosinolate Yield Reference
Cold Methanol Extraction80% Methanol in WaterRoom Temperature or -20°CLess hazardous, cost-effective, time-saving, comparable or improved efficiency for many glucosinolates.[1]May not be optimal for all glucosinolates in every species.High[1]
Boiling Methanol Extraction70% Methanol in Water75-80°CEffective myrosinase inactivation.[2][4]Hazardous due to boiling methanol, can lead to degradation of some glucosinolates.[1][3]Medium to High[2][3][4]
Boiling Water ExtractionWater100°CNon-toxic solvent.Can have lower extraction efficiency for some glucosinolates compared to methanol-based methods.[1][5]Medium[1][5]

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound from leaves.

Protocol 1: Cold Methanol Extraction of this compound

This protocol is recommended for its safety, efficiency, and cost-effectiveness.[1][6]

Materials:

  • Fresh or frozen plant leaves

  • Liquid nitrogen

  • 80% Methanol (v/v) in ultrapure water, pre-chilled to -20°C

  • Mortar and pestle or a grinder

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • DEAE-Sephadex A-25 resin

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

  • Purified sulfatase (from Helix pomatia) solution

  • Ultrapure water

  • Vortex mixer

  • Platform rocker or shaker

Procedure:

  • Sample Preparation:

    • Harvest fresh, healthy leaves and immediately flash-freeze them in liquid nitrogen to prevent enzymatic degradation.

    • Alternatively, use pre-frozen leaves stored at -80°C.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 0.1 g of the frozen leaf powder into a 50 mL centrifuge tube.

    • Add 5 mL of pre-chilled 80% methanol.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube on a platform rocker and shake for 30 minutes at room temperature.[2]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.[2]

    • Carefully collect the supernatant containing the extracted glucosinolates.

  • Purification (On-column Desulfation):

    • Prepare a small column with DEAE-Sephadex A-25 resin.

    • Equilibrate the column with sodium acetate buffer.

    • Load the supernatant onto the column. The glucosinolates will bind to the anion-exchange resin.[4]

    • Wash the column with ultrapure water to remove impurities.

    • To desulfate the bound glucosinolates, apply a solution of purified sulfatase to the column and allow it to react.[7] This step is often necessary for subsequent analysis by HPLC.

    • Elute the desulfoglucosinolates from the column with ultrapure water.[4]

  • Analysis:

    • Filter the eluted solution through a 0.22 µm syringe filter.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to identify and quantify this compound.[7]

Protocol 2: Hot Methanol Extraction (Alternative Method)

This method is a more traditional approach but requires additional safety precautions.[2][3]

Materials:

  • Freeze-dried leaf powder

  • 70% Methanol (v/v) in ultrapure water

  • Heating block or water bath

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh leaves to remove all water.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh approximately 30 mg of the freeze-dried powder into a centrifuge tube.

    • Preheat the powder to 75°C for 3 minutes.[3]

    • Add 1.5 mL of preheated 70% methanol (75°C).[3]

    • Vortex and incubate at 75°C for 10 minutes.

    • Centrifuge and collect the supernatant as described in Protocol 1.

  • Purification and Analysis:

    • Follow steps 3 and 4 from Protocol 1 for purification and analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended cold methanol extraction and purification workflow for this compound.

Glucocheirolin_Extraction_Workflow Start Start: Fresh/Frozen Leaf Sample Grinding Cryogenic Grinding Start->Grinding Extraction Cold Methanol Extraction (80% MeOH, -20°C) Grinding->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant Purification Anion-Exchange Chromatography (DEAE-Sephadex) Supernatant->Purification Desulfation On-column Desulfation (Sulfatase) Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution Analysis HPLC Analysis Elution->Analysis End End: Purified this compound Data Analysis->End

Caption: Workflow for this compound Extraction and Analysis.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Glucocheirolin using a Myrosinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in various Brassicaceae species. Upon enzymatic hydrolysis by myrosinase (a β-thioglucosidase), it yields glucose and an unstable aglycone, which subsequently rearranges to form cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a compound of interest for its potential biological activities. The "mustard oil bomb" defense system in plants is activated upon tissue damage, where myrosinase comes into contact with glucosinolates, releasing these defensive compounds.[1][2] The study of this enzymatic reaction is crucial for understanding plant defense mechanisms and for the potential development of new therapeutic agents. Isothiocyanates, the hydrolysis products, are known for their antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

These application notes provide a detailed protocol for conducting a myrosinase assay to determine the kinetics of this compound hydrolysis. The protocol is adaptable for various research applications, including the screening of myrosinase inhibitors, characterization of myrosinase from different sources, and the production of cheirolin for further biological studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic hydrolysis of this compound and the general experimental workflow for the myrosinase assay.

This compound This compound Intermediate Unstable Aglycone + Glucose This compound->Intermediate + H₂O Myrosinase Myrosinase Myrosinase->Intermediate catalyzes Cheirolin Cheirolin (Isothiocyanate) Intermediate->Cheirolin Spontaneous rearrangement Sulfate Sulfate Intermediate->Sulfate

Enzymatic hydrolysis of this compound by myrosinase.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound solution - Myrosinase solution - Reaction buffer Assay Prepare Assay Plate/Cuvettes Reagents->Assay Mix Mix Reagents in Plate/Cuvette Assay->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance or Glucose Concentration at Time Intervals Incubate->Measure Plot Plot Data (Absorbance/Concentration vs. Time) Measure->Plot Kinetics Calculate Kinetic Parameters (Vmax, Km) Plot->Kinetics

Experimental workflow for the myrosinase assay.

Experimental Protocols

Two common methods for assaying myrosinase activity are presented below: a spectrophotometric assay measuring the depletion of this compound and an assay measuring the release of glucose.

Protocol 1: Spectrophotometric Assay

This method monitors the decrease in absorbance at a specific wavelength corresponding to the glucosinolate substrate.[5][6]

Materials:

  • This compound

  • Myrosinase (e.g., from white mustard, Sinapis alba)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes or UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of myrosinase (e.g., 1 mg/mL) in sodium phosphate buffer. The optimal concentration should be determined empirically.

    • Prepare the reaction buffer: 100 mM sodium phosphate buffer, pH 6.5.

  • Assay Setup:

    • In a quartz cuvette or a well of a UV-transparent microplate, add the reaction buffer.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 0.1-1.0 mM).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.[5]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the myrosinase solution.

    • Immediately start monitoring the decrease in absorbance at the wavelength of maximum absorbance for this compound (typically around 227-235 nm for glucosinolates).[5]

    • Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes, or until the reaction reaches a plateau.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • The rate of this compound hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of this compound, c is the change in concentration, and l is the path length of the cuvette.

    • Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the initial velocities at varying this compound concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Glucose Release Assay

This method quantifies the amount of glucose produced during the hydrolysis of this compound.[5][6]

Materials:

  • This compound

  • Myrosinase

  • Sodium phosphate buffer (100 mM, pH 6.5)

  • Commercial glucose oxidase/peroxidase (GOPOD) assay kit

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare this compound and myrosinase solutions as described in Protocol 1.

  • Enzymatic Reaction:

    • Set up reaction tubes with the reaction buffer and this compound at various concentrations.

    • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the myrosinase solution.

    • Incubate for a fixed period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical denaturant.

  • Glucose Quantification:

    • Take an aliquot from each reaction tube.

    • Quantify the glucose concentration using a commercial glucose assay kit (e.g., GOPOD), following the manufacturer's instructions. This typically involves measuring the absorbance of a colored product at a specific wavelength (e.g., 510 nm).

    • Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.

  • Data Analysis:

    • Calculate the rate of glucose production, which is equivalent to the rate of this compound hydrolysis.

    • One unit of myrosinase activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified conditions.

    • Determine kinetic parameters (Kₘ and Vₘₐₓ) as described in Protocol 1.

Data Presentation

The quantitative data obtained from the myrosinase assay should be summarized in a clear and structured format. Below are example tables for presenting kinetic parameters and the effect of reaction conditions.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis

ParameterValueUnits
KₘValuemM
VₘₐₓValueµmol/min/mg protein
k꜀ₐₜValues⁻¹
k꜀ₐₜ/KₘValueM⁻¹s⁻¹

Table 2: Influence of pH and Temperature on Myrosinase Activity with this compound

pHTemperature (°C)Relative Activity (%)
5.537Value
6.537Value
7.537Value
6.525Value
6.537Value
6.545Value

Note: Optimal conditions should be determined experimentally. The table provides a framework for presenting such data.

Plant Defense Signaling

Glucosinolates and myrosinase are part of an elegant defense system in plants. The following diagram illustrates a simplified signaling cascade initiated by herbivore or pathogen attack.

cluster_trigger Trigger cluster_cellular Cellular Response cluster_products Defense Compounds cluster_effect Biological Effect Attack Herbivore Feeding or Pathogen Attack Damage Tissue Damage Attack->Damage Mixing Glucosinolates and Myrosinase Come into Contact Damage->Mixing Hydrolysis Enzymatic Hydrolysis Mixing->Hydrolysis Products Release of Isothiocyanates (e.g., Cheirolin), Nitriles, etc. Hydrolysis->Products Effect Deterrence/Toxicity to Herbivores and Pathogens Products->Effect

Plant defense signaling involving glucosinolates.

This defense mechanism, often referred to as the "mustard oil bomb," is a key area of research in plant-insect and plant-pathogen interactions.[2] The production of glucosinolate hydrolysis products can be influenced by various signaling pathways within the plant, including those mediated by jasmonic acid and salicylic (B10762653) acid.[7]

Conclusion

The protocols and information provided herein offer a comprehensive guide for the study of this compound hydrolysis by myrosinase. Accurate determination of the kinetic parameters and optimal reaction conditions is essential for applications in drug development, biotechnology, and agricultural science. The adaptability of these protocols allows for their use in a wide range of research contexts, from fundamental enzyme characterization to the development of novel biocatalytic processes.

References

Protocol for the Conversion of Glucocheirolin to its Isothiocyanate, Cheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in various cruciferous plants. Its corresponding isothiocyanate, cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), is a subject of increasing interest in the fields of pharmacology and drug development due to its potential biological activities, including the induction of cytoprotective genes through the activation of the Nrf2 signaling pathway.[1] This document provides detailed protocols for the conversion of this compound to cheirolin via enzymatic hydrolysis and chemical synthesis, offering researchers standardized methods to produce this bioactive compound for further investigation.

The primary and most common method for converting glucosinolates to isothiocyanates is through enzymatic hydrolysis using myrosinase (EC 3.2.1.147).[2][3] This process mimics the natural bioactivation of glucosinolates in plants upon tissue damage. Alternatively, chemical synthesis offers a route to pure cheirolin, bypassing the need for enzyme and substrate isolation from natural sources. Thermal conversion is another potential method, though less specific, involving the degradation of glucosinolates at elevated temperatures.[3]

The choice of method will depend on the starting material availability, desired purity, and scale of production. Enzymatic conversion is suitable for researchers working with isolated this compound or plant extracts rich in this compound, while chemical synthesis is ideal for producing cheirolin from commercially available starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the enzymatic and chemical conversion of this compound to cheirolin.

Table 1: Optimal Conditions for Myrosinase-Catalyzed Conversion of Glucosinolates

ParameterOptimal RangeSource
pH6.0 - 8.0[4]
Temperature25 - 50 °C[5]
Substrate Concentration0.2 - 5 mM[6]

Note: While specific data for this compound is limited, these ranges are based on studies of other glucosinolates and provide a strong starting point for optimization.

Table 2: Reported Yields for Isothiocyanate Production

Conversion MethodStarting MaterialProductReported YieldSource
Chemical Synthesis3-(Methylsulfonyl)propan-1-amine (B1323511)CheirolinHigh[1]
Enzymatic Hydrolysis (General)GlucosinolatesIsothiocyanatesVariable (up to 89%)[5][7]

Experimental Protocols

Protocol 1: Enzymatic Conversion of this compound to Cheirolin using Myrosinase

This protocol describes the enzymatic hydrolysis of this compound to cheirolin.

Materials:

  • This compound

  • Myrosinase (from a commercial source or extracted from a plant source like white mustard seeds)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in distilled water.

  • Enzyme Preparation: If using a commercial source, prepare a myrosinase solution in phosphate buffer according to the manufacturer's instructions. If extracting, a crude extract from mustard seeds can be prepared by homogenizing the seeds in a buffer.

  • Enzymatic Reaction:

    • In a reaction vessel, add the this compound solution to the phosphate buffer.

    • Initiate the reaction by adding the myrosinase solution. A typical enzyme-to-substrate ratio would be in the range of 1-5 units of myrosinase per micromole of glucosinolate.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Extraction of Cheirolin:

    • Stop the reaction by adding an equal volume of dichloromethane (DCM).

    • Vortex the mixture vigorously for 1 minute to extract the cheirolin into the organic phase.

    • Separate the organic phase from the aqueous phase. Repeat the extraction of the aqueous phase with DCM twice more.

    • Pool the organic extracts.

  • Purification and Isolation:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator at low temperature to obtain crude cheirolin.

    • For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel.[8]

  • Quantitative Analysis:

    • The yield of cheirolin can be determined by HPLC analysis, comparing the peak area of the product to a standard curve of purified cheirolin.[9][10]

Protocol 2: Chemical Synthesis of Cheirolin

This protocol is based on the synthesis of cheirolin from 3-(methylsulfonyl)propan-1-amine.

Materials:

  • 3-(Methylsulfonyl)propan-1-amine

  • Thiophosgene (B130339)

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3-(methylsulfonyl)propan-1-amine in dichloromethane.

  • Addition of Reagents: Cool the solution in an ice bath and add triethylamine. Slowly add a solution of thiophosgene in dichloromethane dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure cheirolin.

  • Characterization: Confirm the identity and purity of the synthesized cheirolin using techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Conversion cluster_chemical Chemical Synthesis A This compound Solution C Incubation (37°C, 1-2h) A->C B Myrosinase Solution B->C D Extraction with DCM C->D E Purification D->E F Cheirolin E->F G 3-(Methylsulfonyl) propan-1-amine I Reaction in DCM G->I H Thiophosgene Triethylamine H->I J Work-up & Purification I->J K Cheirolin J->K myrosinase_mechanism This compound This compound Myrosinase Myrosinase This compound->Myrosinase Hydrolysis Aglycone Unstable Aglycone + Glucose Myrosinase->Aglycone Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Lossen-like Rearrangement Sulfate Sulfate Aglycone->Sulfate nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 inactivates Ub Ubiquitin Keap1->Ub associates with Nrf2 Nrf2 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Ub->Nrf2 tags ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes activates transcription of Nrf2_n->ARE binds to

References

Application of Glucocheirolin in Cancer Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the application of Glucocheirolin in cancer cell culture is limited. The following application notes and protocols are based on the broader understanding of glucosinolates and their corresponding isothiocyanates, a class of compounds to which this compound belongs. The primary bioactive metabolite of this compound is presumed to be its isothiocyanate derivative, Cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). Researchers should consider this information as a foundational guide and optimize experimental conditions for their specific cancer cell models.

Introduction

This compound is a glucosinolate found in various cruciferous vegetables. Like other glucosinolates, it is a precursor to a biologically active isothiocyanate (ITC). Upon hydrolysis by the enzyme myrosinase (often released upon plant cell damage), this compound is converted to Cheirolin (3-methylsulfonylpropyl isothiocyanate). Isothiocyanates, as a class of phytochemicals, have garnered significant attention in cancer research for their potential chemopreventive and therapeutic properties.[1][2] These compounds are known to modulate multiple cellular processes involved in carcinogenesis, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the regulation of key signaling pathways.[3][4][5]

The anticancer effects of isothiocyanates are multifaceted. They are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] Furthermore, ITCs can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[3][5] A key mechanism of action for some ITCs is the induction of the Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) signaling pathway, which upregulates the expression of cytoprotective genes.[8] Cheirolin, the isothiocyanate derived from this compound, has been shown to be a potent inducer of Nrf2 nuclear translocation, with a potency similar to the well-studied isothiocyanate, sulforaphane.[8] This induction may be mediated through the ERK (extracellular signal-related kinase) signal-transduction pathway.[8]

These application notes provide an overview of the potential uses of this compound in cancer cell culture studies and offer generalized protocols for investigating its effects.

Data Presentation

Due to the lack of specific studies on this compound, IC50 values for this compound in cancer cell lines are not available in the reviewed literature. For comparative purposes, the following table summarizes the IC50 values of other relevant isothiocyanates in various cancer cell lines. Researchers should perform dose-response studies to determine the IC50 of this compound or Cheirolin in their cell lines of interest.

Table 1: Comparative IC50 Values of Various Isothiocyanates in Human Cancer Cell Lines

IsothiocyanateCancer Cell LineAssay DurationIC50 (µM)Reference
3-Butenyl ITCProstate (PC-3)Not Specified~4.5 (converted from 0.041 µl/ml)[9]
Allyl-ITC (AITC)Leukemia (HL-60)3 hoursNot explicitly stated, but effective[10]
Benzyl-ITC (BITC)Leukemia (HL-60)3 hoursNot explicitly stated, but effective[10]
Phenethyl-ITC (PEITC)Leukemia (HL-60)3 hoursNot explicitly stated, but effective[10]
Phenethyl-ITC (PEITC)Cervical (CaSki)Not SpecifiedEffective at 20-30 µM[11]

Note: The IC50 values can vary significantly based on the cell line, assay method, and incubation time.

Key Experimental Protocols

The following are detailed, generalized protocols for experiments commonly used to assess the anticancer effects of compounds like this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or Cheirolin) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. It is advisable to start with a wide range of concentrations (e.g., 1 µM to 200 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

  • Allow cells to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.[12]

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% ice-cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.[12]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and activation of proteins involved in apoptosis, cell cycle regulation, and other signaling pathways (e.g., Nrf2, ERK, Akt).

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-ERK, Nrf2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in larger plates or flasks and treat with this compound as desired.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine changes in protein expression or phosphorylation status.

Visualizations

Glucocheirolin_Hydrolysis This compound This compound Cheirolin Cheirolin (3-methylsulfonylpropyl isothiocyanate) This compound->Cheirolin Hydrolysis Myrosinase Myrosinase (enzyme) Myrosinase->this compound

Caption: Hydrolysis of this compound to its active form, Cheirolin.

Experimental_Workflow cluster_invitro In Vitro Studies A Cancer Cell Culture B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) Determine IC50 B->C D Apoptosis Assay (Annexin V / PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis (Protein Expression) B->F ITC_Signaling_Pathways cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction cluster_nrf2 Nrf2 Pathway Activation ITC Isothiocyanates (e.g., Cheirolin) G1_S G1/S Arrest ITC->G1_S G2_M G2/M Arrest ITC->G2_M Intrinsic Intrinsic Pathway (Mitochondrial) ITC->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) ITC->Extrinsic ERK ERK Activation ITC->ERK Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Nrf2 Nrf2 Nuclear Translocation ERK->Nrf2 Cytoprotective Cytoprotective Gene Expression Nrf2->Cytoprotective

References

In Vivo Therapeutic Potential of Glucosinolates and Their Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific in vivo research on Glucocheirolin necessitates a broader examination of its chemical class—glucosinolates—and their bioactive hydrolysis products, primarily isothiocyanates like sulforaphane (B1684495). This document provides a comprehensive overview of the in vivo applications of these compounds in animal models of cancer, inflammation, and neurodegenerative diseases, offering valuable insights for researchers and drug development professionals.

Application Notes

Glucosinolates are secondary metabolites found in cruciferous vegetables. Upon plant cell injury, the enzyme myrosinase hydrolyzes them into biologically active compounds, including isothiocyanates. These compounds have demonstrated significant therapeutic potential in preclinical studies.

Anti-Cancer Applications: Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), have shown potent anti-cancer effects in various animal models.[1][2] Their mechanisms of action include the induction of phase II detoxification enzymes, promotion of apoptosis, and inhibition of cell proliferation.[1][3] In vivo studies have demonstrated the ability of dietary isothiocyanates to inhibit the development of chemically induced cancers in rodents and to reduce tumor growth in xenograft models.[4][5][6]

Anti-Inflammatory Applications: The anti-inflammatory properties of isothiocyanates are well-documented in several in vivo models.[7] They primarily exert their effects through the modulation of key inflammatory signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB).[8][9][10][11] Studies in rodent models of colitis, hepatitis, and traumatic brain injury have shown that administration of isothiocyanates can significantly reduce the expression of pro-inflammatory cytokines and markers of inflammation.[7][12][13]

Neuroprotective Applications: Sulforaphane, a widely studied isothiocyanate, has exhibited significant neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16] Its neuroprotective mechanisms are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes and protects neurons from oxidative stress.[15][17] In vivo experiments have shown that sulforaphane can ameliorate cognitive deficits and protect against neuronal damage in rodent models.[15]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies on the therapeutic effects of glucosinolate derivatives.

Table 1: Anti-Cancer Effects of Isothiocyanates in Animal Models

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsReference(s)
Phenethyl isothiocyanate (PEITC)RatsTobacco-carcinogen induced lung tumorigenesis4 and 8 mmol/kg dietSignificant inhibition of lung tumorigenesis.[4]
Phenethyl isothiocyanate (PEITC)RatsAzoxymethane-induced colonic aberrant crypt fociGavage administrationInhibition of colonic aberrant crypt foci.[4]
Sulforaphane (SFN)Mice (xenograft model)Bladder cancer (UM-UC-3 cells)12 mg/kg bodyweight for 5 weeks63% inhibition in tumor volume; increased caspase-3 and cytochrome c.[6]
Benzyl isothiocyanate (BITC)BALB/c mice4T1 murine mammary carcinomaOral administrationInhibition of solid tumor growth and lung metastasis.[4]

Table 2: Anti-Inflammatory Effects of Isothiocyanates in Animal Models

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsReference(s)
SulforaphaneRatsAcetaminophen-induced hepatitisNot specifiedInhibition of inflammatory mediators (COX-2, TNF-α, IL-6, MCP-1).[7]
Allyl isothiocyanate (AITC)MiceDextran sulfate (B86663) sodium (DSS)-induced acute colitisNot specifiedReduced weight loss, clinical signs of colitis, and colonic microvascularization.[13]
Allyl isothiocyanate (AITC)Female Sprague-Dawley ratsDMBA- and MNU-induced mammary carcinogenesis20 mg/kg body weightDecreased expression of NF-κB p65, TNF-α, and IL-6.[8]
Moringa isothiocyanate-1 (MIC-1)MiceLipopolysaccharide (LPS)-induced sepsis/acute inflammation80 mg/kg (oral)Significant reduction in inflammatory markers (Tnf-α, Ifn-α, IL-1β, IL-6).[9]

Table 3: Neuroprotective Effects of Sulforaphane in Animal Models

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsReference(s)
Sulforaphane (SFN)RatsAβ (1-42) peptide-induced Alzheimer's disease10 mg/kg and 20 mg/kgImproved memory deficits; reduced hippocampal Aβ levels and inflammatory markers.[14]
Sulforaphane (SFN)MiceAβ-induced Alzheimer's diseaseNot specifiedAmeliorated cognitive impairment in Y-maze and passive avoidance tests.[15]
Sulforaphane (SFN)MiceAluminum and d-galactose-induced AD-like lesionsNot specifiedProtected against cognitive function impairment and cholinergic neuron loss.[17]

Experimental Protocols

Detailed experimental protocols for in vivo studies of glucosinolate derivatives can be synthesized from methodologies described in the scientific literature. Below are generalized protocols for inducing relevant disease models and administering these compounds.

Protocol 1: Chemically-Induced Carcinogenesis in Rodents (General Protocol)

  • Animal Model: Select an appropriate rodent strain (e.g., Sprague-Dawley rats or BALB/c mice) based on the cancer type to be studied.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Carcinogen Induction: Administer a chemical carcinogen to induce tumor formation. For example, 7,12-dimethylbenz(a)anthracene (DMBA) and N-methyl-N-nitrosourea (MNU) can be used to induce mammary carcinogenesis in rats.[8]

  • Compound Administration: Prepare the isothiocyanate (e.g., Allyl isothiocyanate) in a suitable vehicle (e.g., corn oil). Administer the compound orally via gavage at a predetermined dose (e.g., 20 mg/kg body weight) for a specified duration.[8]

  • Monitoring: Monitor tumor incidence, multiplicity, and size throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumor tissues for histopathological analysis and molecular assays (e.g., Western blot for inflammatory markers like NF-κB, TNF-α, and IL-6).[8]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: Use a susceptible mouse strain such as C57BL/6.

  • Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for a specified period (e.g., 7 days) to induce acute colitis.[13]

  • Compound Administration: Administer the isothiocyanate (e.g., Allyl isothiocyanate), dissolved in a suitable vehicle, via oral gavage daily.

  • Clinical Assessment: Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate a disease activity index (DAI).

Protocol 3: Aβ Peptide-Induced Model of Alzheimer's Disease in Rats

  • Animal Model: Utilize adult male Wistar or Sprague-Dawley rats.

  • Induction of Neurotoxicity: Anesthetize the rats and perform intracerebroventricular (ICV) injection of aggregated Aβ (1-42) peptides to induce Alzheimer's-like pathology.[14]

  • Compound Administration: Administer sulforaphane, dissolved in an appropriate vehicle, intraperitoneally or via oral gavage at desired concentrations (e.g., 10 mg/kg and 20 mg/kg) for a defined period.[14]

  • Behavioral Testing: Conduct behavioral tests such as the Morris water maze or novel object recognition test to assess cognitive function.[14]

  • Biochemical and Histopathological Analysis: Following the behavioral assessments, collect brain tissue (hippocampus and cortex) for biochemical assays to measure levels of Aβ peptides, inflammatory markers (TNF-α), and oxidative stress markers. Perform histopathological staining (e.g., Congo red) to visualize amyloid plaques and assess neuronal damage.[14]

Signaling Pathways and Experimental Workflows

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_n->ARE binds

Caption: NF-κB inhibition by isothiocyanates.

Diagram 3: General Experimental Workflow for In Vivo Studies

Experimental_Workflow start Animal Model Selection & Acclimatization induction Disease Model Induction (e.g., Carcinogen, DSS, Aβ) start->induction treatment Treatment Administration (Vehicle vs. Glucosinolate derivative) induction->treatment monitoring In-life Monitoring (e.g., Body Weight, Clinical Scores) treatment->monitoring behavior Behavioral Assessment (for neuroprotection studies) treatment->behavior endpoint Endpoint Data Collection (Tissue Harvesting) monitoring->endpoint behavior->endpoint analysis Histopathological & Biochemical Analysis endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: General in vivo experimental workflow.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) for the Purification of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate, a class of secondary plant metabolites found in Brassicaceae species.[1][2][3] Upon enzymatic hydrolysis by myrosinase, this compound is converted to the isothiocyanate cheirolin, a compound of interest for its potential biological activities.[4] For in-depth study of its biological effects and for use as an analytical standard, high-purity this compound is required. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification of this compound from complex plant extracts.[5][6]

This application note provides a detailed protocol for the isolation and purification of this compound using weak anion exchange (WAX) solid-phase extraction cartridges. Glucosinolates are anionic due to the presence of a sulfate (B86663) group, making them amenable to purification by anion exchange chromatography.[7]

Chemical Properties of this compound

PropertyValue
Chemical Formula C11H21NO11S3[8]
Molecular Weight 439.5 g/mol [8]
CAS Number 554-86-9[8]
Synonyms 3-(Methylsulfonyl)propyl glucosinolate[1]
Class Alkylglucosinolate[9]

Principle of Weak Anion Exchange SPE for Glucosinolate Purification

Solid-phase extraction is a sample preparation technique that uses a solid adsorbent to isolate specific compounds from a liquid sample.[5] For the purification of glucosinolates like this compound, a weak anion exchange (WAX) sorbent is employed.[2][10] The sorbent typically contains a dimethylaminopropyl (DEA) functional group, which is positively charged at an appropriate pH and can retain the negatively charged sulfate group of the glucosinolate.[2]

The purification process involves the following steps:

  • Conditioning: The SPE cartridge is treated with solvents to activate the sorbent and ensure reproducible retention of the analyte.

  • Sample Loading: The crude plant extract containing this compound is passed through the cartridge. This compound is retained on the sorbent via an ion-exchange mechanism.

  • Washing: The cartridge is washed with a series of solvents to remove unwanted, non-anionic, and weakly retained impurities.

  • Elution: A solvent of appropriate ionic strength or pH is used to disrupt the interaction between this compound and the sorbent, allowing for its collection in a purified form.

Experimental Protocol

I. Sample Preparation: Extraction of this compound from Plant Material

This initial extraction is critical for obtaining a crude extract suitable for SPE and for inactivating the myrosinase enzyme, which can degrade this compound.

Materials:

  • Plant material (e.g., seeds, leaves of Erysimum cheiranthoides)

  • 70% Methanol (B129727), pre-heated to 75°C

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Water bath

Procedure:

  • Homogenize 100 mg of finely ground plant material.

  • Add 2.0 mL of pre-heated 70% methanol to the sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample in a 75°C water bath for 10 minutes, with intermittent vortexing.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude glucosinolate extract, and transfer it to a new tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of 70% methanol, and the supernatants can be combined.

II. Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a weak anion exchange (WAX) SPE cartridge.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 1 cc with dimethylaminopropyl sorbent)

  • Methanol

  • 2% Formic acid solution

  • 5% Ammonium (B1175870) hydroxide (B78521) solution

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning:

    • Pass 1 mL of methanol through the WAX SPE cartridge.

    • Equilibrate the cartridge by passing 1 mL of deionized water.

    • Further equilibrate with 1 mL of 2% formic acid solution. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load 1 mL of the crude glucosinolate extract onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid solution to remove non-anionic and weakly retained impurities.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the purified this compound from the cartridge by passing 2 x 1 mL of 5% ammonium hydroxide solution.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC or LC-MS).

Data Presentation

ParameterValue
Analyte Glucoraphanin (as a proxy for this compound)
SPE Sorbent Weak Anion Exchange (DEA-based)
Initial Concentration ~150 µg/mL
Recovery 99 +/- 9%[1]
Purity (post-SPE) >95%

Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plant Plant Material extraction Extraction with 70% Methanol (75°C) plant->extraction centrifuge Centrifugation extraction->centrifuge supernatant Crude Extract (Supernatant) centrifuge->supernatant conditioning 1. Conditioning (Methanol, Water, Formic Acid) supernatant->conditioning Proceed to SPE loading 2. Sample Loading (Crude Extract) conditioning->loading washing 3. Washing (Formic Acid, Methanol) loading->washing elution 4. Elution (5% Ammonium Hydroxide) washing->elution analysis Purified this compound (for HPLC/LC-MS) elution->analysis Final Product Glucocheirolin_Breakdown This compound This compound aglucone Unstable Aglucone This compound->aglucone Hydrolysis myrosinase Myrosinase (enzyme) myrosinase->aglucone cheirolin Cheirolin (Isothiocyanate) aglucone->cheirolin Rearrangement glucose Glucose aglucone->glucose sulfate Sulfate aglucone->sulfate

References

Application Notes and Protocols for High-Throughput Screening of Glucocheirolin in Plant Breeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a prominent glucosinolate found in various Brassicaceae species, is of significant interest in plant breeding programs and drug development due to its potential health benefits, including its role as a precursor to the anticancer compound cheirolin. High-throughput screening (HTS) methods are essential for efficiently analyzing large plant populations to identify genotypes with desired this compound content. This document provides detailed application notes and protocols for the high-throughput screening of this compound, focusing on analytical techniques, data interpretation, and experimental workflows.

Analytical Methods for this compound Screening

The selection of an analytical method for this compound screening depends on the required throughput, accuracy, and the stage of the breeding program. Two primary approaches are recommended: Near-Infrared Spectroscopy (NIRS) for rapid, non-destructive screening of large sample sets, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for accurate quantification and validation.

Near-Infrared Spectroscopy (NIRS) for Rapid Screening

NIRS is a non-destructive spectroscopic method that can rapidly predict the chemical composition of a sample.[1][2][3][4] It is particularly well-suited for high-throughput screening in early-generation selection where large numbers of samples need to be analyzed quickly and cost-effectively.[4] The principle of NIRS is based on the differential absorption of near-infrared radiation by organic molecules, which can be correlated with the concentration of specific compounds like this compound.

Key Advantages of NIRS:

  • High-throughput: Analysis time is typically less than a minute per sample.[5]

  • Non-destructive: Seeds or leaf tissue can be analyzed without destruction, preserving valuable genetic material for subsequent propagation.[4]

  • Cost-effective: Reduces the cost per analysis by minimizing sample preparation and reagent use.[1][3]

  • Environmentally friendly: Avoids the use of hazardous chemicals.[1]

Limitations:

  • Indirect method: NIRS models require calibration against a reference method (e.g., UPLC-MS/MS). The accuracy of NIRS predictions is dependent on the robustness of the calibration model.

  • Matrix effects: The chemical complexity of the plant matrix can influence the spectral data, requiring careful model development and validation.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Accurate Quantification

UPLC-MS/MS is a highly sensitive and selective analytical technique for the accurate quantification of this compound.[6][7][8][9][10] This method is considered the gold standard for glucosinolate analysis and is essential for building robust NIRS calibration models and for the precise analysis of promising genotypes identified through initial screening.[9][11]

Key Advantages of UPLC-MS/MS:

  • High sensitivity and selectivity: Enables the detection and quantification of low-abundance glucosinolates, including this compound.[12][13]

  • Accurate quantification: Provides precise concentration measurements, which are crucial for detailed genetic and metabolic studies.

  • Structural information: MS/MS fragmentation patterns can be used to confirm the identity of this compound and other glucosinolates.[8]

Limitations:

  • Lower throughput: Sample preparation and analysis times are longer compared to NIRS.[5]

  • Higher cost: The instrumentation and operational costs are significantly higher.

  • Destructive analysis: The sample is destroyed during the extraction process.

Experimental Protocols

Protocol 1: High-Throughput Screening of this compound using NIRS

Objective: To rapidly screen a large number of plant samples (seeds or leaf tissue) for this compound content.

Materials:

  • Near-Infrared Spectrometer with a sample holder for intact seeds or a leaf probe.

  • Plant samples (e.g., seeds, freeze-dried leaf powder).

  • Computer with chemometrics software for data analysis and model development.

Methodology:

  • Sample Preparation:

    • Seeds: Intact seeds can be analyzed directly. Ensure seeds are clean and at a consistent moisture content.

    • Leaf Tissue: Harvest fresh leaf tissue and immediately freeze-dry to halt enzymatic activity. Grind the freeze-dried tissue into a fine, homogenous powder.

  • NIRS Data Acquisition:

    • Set up the NIRS instrument according to the manufacturer's instructions.

    • Acquire the near-infrared spectrum for each sample. For seeds, place a representative sample in the sample cup. For leaf powder, use a consistent packing density.

    • Collect spectra over a defined wavelength range (typically 400-2500 nm).

  • Calibration Model Development:

    • Select a representative subset of samples (calibration set) covering the expected range of this compound concentrations.

    • Analyze the calibration set using the reference method (UPLC-MS/MS, see Protocol 2) to obtain accurate this compound concentrations.

    • Use chemometrics software to develop a calibration model that correlates the NIRS spectral data with the reference values. Partial Least Squares (PLS) regression is a commonly used algorithm for this purpose.[1][2]

  • Validation of the NIRS Model:

    • Use an independent set of samples (validation set) to test the predictive accuracy of the calibration model.

    • Key validation parameters include the coefficient of determination (R²), root mean square error of prediction (RMSEP), and the ratio of performance to deviation (RPD).[1]

  • High-Throughput Screening:

    • Once a robust and validated NIRS model is established, it can be used to predict the this compound content of a large number of unknown samples rapidly.

Protocol 2: Accurate Quantification of this compound using UPLC-MS/MS

Objective: To accurately quantify this compound in plant extracts and to provide reference data for NIRS model calibration.

Materials:

  • Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).

  • C18 reversed-phase analytical column.

  • Plant samples (freeze-dried powder).

  • Extraction solvent (e.g., 70-80% methanol).[14][15]

  • Internal standard (e.g., Sinigrin or Glucotropaeolin).[15]

  • Milli-Q water and LC-MS grade solvents (acetonitrile, formic acid).

  • Microcentrifuge tubes, vortex mixer, centrifuge.

Methodology:

  • Extraction of Glucosinolates:

    • Weigh approximately 30-50 mg of freeze-dried plant powder into a microcentrifuge tube.[15]

    • Add 1 mL of pre-heated (70-80°C) 70% methanol (B129727) containing the internal standard.[15][16] The hot methanol inactivates myrosinase, the enzyme that degrades glucosinolates.[14]

    • Vortex the sample vigorously for 1 minute.

    • Incubate at 70°C for 20 minutes, with intermittent vortexing.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step on the pellet with another 1 mL of 70% methanol to ensure complete extraction.

    • Combine the supernatants and dilute with Milli-Q water for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the diluted extract onto the C18 column.

      • Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

      • The gradient should be optimized to achieve good separation of this compound from other glucosinolates and matrix components.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[13]

      • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound should be optimized using a pure standard. A common precursor ion is [M-H]⁻.

      • Monitor at least two transitions per analyte for confirmation.

  • Quantification:

    • Create a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data from UPLC-MS/MS analysis should be summarized in a structured table for easy comparison of this compound content across different genotypes.

Table 1: this compound Content in Different Brassica Genotypes Determined by UPLC-MS/MS

Genotype IDPlant TissueThis compound (µmol/g DW)Standard Deviation
B.rapa-001Leaf25.41.8
B.rapa-002Leaf18.91.2
B.juncea-01Seed45.23.5
B.juncea-02Seed58.14.1
B.oleracea-1Floret12.60.9

Note: The values presented are hypothetical and should be replaced with actual experimental data.

For NIRS data, a summary of the calibration and validation statistics provides an overview of the model's performance.

Table 2: NIRS Calibration and Validation Statistics for this compound Prediction

ParameterCalibration SetValidation Set
N (samples)15050
Range (µmol/g DW)5.2 - 65.86.1 - 62.3
0.920.89
RMSE2.52.8
RPD3.53.1

Note: R² = Coefficient of Determination; RMSE = Root Mean Square Error; RPD = Ratio of Performance to Deviation. These are example values.

Visualization of Experimental Workflows

High-Throughput Screening Workflow

The overall workflow for high-throughput screening of this compound in a plant breeding program can be visualized as a logical progression from large-scale, rapid screening to more detailed, accurate analysis of selected candidates.

HTS_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Validation & Confirmation cluster_2 Phase 3: Breeding Program Integration Start Large Plant Population (>1000s of individuals) NIRS_Screening NIRS Analysis (Seeds or Leaf Tissue) Start->NIRS_Screening Data_Processing Spectral Data Processing & Prediction using Calibration Model NIRS_Screening->Data_Processing Selection_1 Selection of Top 5-10% Genotypes based on predicted this compound Data_Processing->Selection_1 UPLC_Analysis UPLC-MS/MS Quantification of this compound Selection_1->UPLC_Analysis Data_Analysis Statistical Analysis & Confirmation of High-Glucocheirolin Lines UPLC_Analysis->Data_Analysis Selection_2 Selection of Elite Genotypes Data_Analysis->Selection_2 Breeding Integration into Breeding Crosses Selection_2->Breeding End Development of Improved Cultivars Breeding->End

Caption: High-throughput screening workflow for this compound.

UPLC-MS/MS Sample Preparation and Analysis Workflow

The following diagram illustrates the key steps involved in the preparation and analysis of plant samples for this compound quantification using UPLC-MS/MS.

UPLC_Workflow Sample Plant Sample (Freeze-dried powder) Extraction Extraction with Hot Methanol + Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC_Injection UPLC-MS/MS Injection Supernatant->UPLC_Injection Separation Chromatographic Separation (C18 Column) UPLC_Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Result This compound Concentration Quantification->Result

Caption: UPLC-MS/MS sample preparation and analysis workflow.

Conclusion

The combination of NIRS for rapid, high-throughput screening and UPLC-MS/MS for accurate validation provides a powerful strategy for identifying and selecting plants with high this compound content in breeding programs. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to efficiently screen for this important bioactive compound. The successful implementation of these methods can accelerate the development of new crop varieties with enhanced nutritional and pharmaceutical value.

References

Application Notes and Protocols for Glucosinolate Analysis Using Glucocheirolin as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in Brassicaceae vegetables. Their enzymatic hydrolysis by myrosinase, upon plant tissue damage, yields isothiocyanates, which are of significant interest for their potential chemopreventive and pharmacological properties. Accurate quantification of glucosinolates is therefore crucial for research in nutrition, plant science, and drug development.

Glucocheirolin (B91262), an aliphatic glucosinolate, is a well-established and commercially available reference standard for the qualitative and quantitative analysis of other glucosinolates. Its stability and structural similarity to other members of this compound class make it a suitable calibrant for chromatographic methods. These application notes provide detailed protocols for the extraction, desulfation, and quantification of glucosinolates from plant material using High-Performance Liquid Chromatography (HPLC) with UV detection, employing this compound as an external standard.

Data Presentation

Table 1: Method Validation Parameters for this compound using HILIC-MS/MS
ParameterValueReference
Limit of Detection (LOD)0.023 µg/g dry weight[1]
Limit of Quantification (LOQ)0.077 µg/g dry weight[1]
Intraday Precision (% RSD)7.16[1]
Interday Precision (% RSD)105.76[1]
Low Concentration Accuracy (%)114.79[1]
High Concentration Accuracy (%)99.05[1]

Note: Data presented is from a Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) method. Similar validation would be required for an HPLC-UV method.

Experimental Protocols

Protocol 1: Extraction of Glucosinolates from Plant Material

This protocol describes the extraction of intact glucosinolates from plant tissues, a critical first step for accurate analysis.[2]

Materials:

  • Freeze-dried plant material

  • 70% (v/v) Methanol, pre-heated to 70°C

  • Internal standard solution (optional, e.g., sinigrin (B192396) or glucotropaeolin)

  • Centrifuge tubes (50 mL)

  • Water bath

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of finely ground, freeze-dried plant material into a 50 mL centrifuge tube.

  • Add 5 mL of pre-heated 70% methanol.

  • If using an internal standard, add a known amount at this stage.

  • Vortex the tube vigorously for 1 minute.

  • Incubate the tube in a water bath at 70°C for 20 minutes to inactivate myrosinase.

  • Allow the tube to cool to room temperature.

  • Centrifuge the tube at 3,000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube. This is the crude glucosinolate extract.

  • For exhaustive extraction, the pellet can be re-extracted with another 5 mL of hot 70% methanol, and the supernatants combined.

Protocol 2: Desulfation of Glucosinolates

For analysis by HPLC with UV detection, glucosinolates are typically converted to their desulfo-analogs. This enzymatic desulfation is achieved using sulfatase.[3]

Materials:

  • Crude glucosinolate extract (from Protocol 1)

  • DEAE-Sephadex A-25 anion exchange resin

  • Purified sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.02 M, pH 5.0)

  • Polypropylene (B1209903) columns

  • Ultrapure water

Procedure:

  • Prepare a slurry of DEAE-Sephadex A-25 in ultrapure water.

  • Pack polypropylene columns with approximately 0.5 mL of the Sephadex slurry.

  • Wash the column with 1 mL of ultrapure water.

  • Equilibrate the column by washing with 1 mL of 0.02 M sodium acetate buffer.

  • Load the crude glucosinolate extract onto the column and allow it to flow through.

  • Wash the column with 1 mL of 0.02 M sodium acetate buffer to remove impurities.

  • Add 75 µL of purified sulfatase solution to the top of the column bed.

  • Incubate the column at room temperature overnight (approximately 16 hours) to allow for complete desulfation.

  • Elute the desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water and collecting the eluate.

  • The collected eluate containing desulfoglucosinolates is now ready for HPLC analysis.

Protocol 3: Quantitative Analysis by HPLC-UV using this compound as an External Standard

This protocol outlines the preparation of a calibration curve using a this compound standard and the subsequent quantification of glucosinolates in the prepared samples.

Materials:

  • This compound potassium salt (reference standard)

  • Ultrapure water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a C18 column and UV detector (set to 229 nm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Stock and Standard Solutions:

    • Accurately weigh a known amount of this compound potassium salt and dissolve it in ultrapure water to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution with ultrapure water to prepare a series of standard solutions with concentrations ranging from approximately 1 to 200 µg/mL.

    • Desulfate an aliquot of each standard solution following Protocol 2.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase typically consists of a gradient of water (A) and acetonitrile (B), both of which may be acidified with a small amount of formic acid (e.g., 0.1%). A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B; 30-35 min, 5% B.

    • Set the flow rate to 1.0 mL/min and the UV detector to 229 nm.

    • Inject a fixed volume (e.g., 20 µL) of each desulfated this compound standard solution and record the peak area.

  • Calibration Curve and Quantification:

    • Plot the peak area of the desulfo-glucocheirolin standard against its corresponding concentration to generate a calibration curve.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

    • Inject the desulfated plant extracts (from Protocol 2) into the HPLC system under the same conditions.

    • Identify and integrate the peaks corresponding to the different desulfoglucosinolates based on their retention times (if known) or by comparison with other available standards.

    • Calculate the concentration of each glucosinolate in the sample using the calibration curve equation derived from the this compound standard. The concentration of individual glucosinolates is often expressed as this compound equivalents. For more accurate quantification, relative response factors for each glucosinolate in relation to this compound should be determined and applied.

Visualizations

Glucosinolate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Desulfation cluster_analysis Analysis cluster_standard Standard Preparation plant_material Plant Material (Freeze-dried) extraction Extraction with 70% Methanol (70°C) plant_material->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Glucosinolate Extract centrifugation->crude_extract spe Solid Phase Extraction (DEAE-Sephadex) crude_extract->spe sulfatase Sulfatase Treatment spe->sulfatase desulfo_gls Desulfoglucosinolate Eluate sulfatase->desulfo_gls hplc HPLC-UV Analysis (229 nm) desulfo_gls->hplc quantification Quantification hplc->quantification cal_curve Calibration Curve hplc->cal_curve gcl_standard This compound Standard std_desulfation Desulfation gcl_standard->std_desulfation std_desulfation->hplc cal_curve->quantification

Caption: Workflow for Glucosinolate Analysis.

External_Standard_Quantification cluster_standards Standard Preparation & Analysis cluster_calibration Calibration cluster_sample_analysis Sample Quantification This compound Known Concentrations of This compound Standard hplc_standards HPLC Analysis of Standards This compound->hplc_standards peak_areas Measure Peak Areas hplc_standards->peak_areas plot_curve Plot Peak Area vs. Concentration peak_areas->plot_curve regression Linear Regression (y = mx + c) plot_curve->regression calculate_conc Calculate Concentration using Calibration Curve regression->calculate_conc sample_hplc HPLC Analysis of Sample sample_peak_area Measure Peak Area of Analyte sample_hplc->sample_peak_area sample_peak_area->calculate_conc

Caption: External Standard Quantification Logic.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Glucocheirolin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Glucocheirolin.

Troubleshooting Guide

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a drawn-out trailing edge.[1] In an ideal HPLC separation, peaks should be Gaussian in shape.[2] Peak tailing can compromise the accuracy of your results by making peak integration difficult, reducing the resolution between closely eluting peaks, and indicating potential issues with your analytical method.[1][2]

Q2: I am observing significant peak tailing with my this compound standard. What are the likely causes?

A2: Peak tailing in the analysis of polar compounds like this compound, a member of the glucosinolate family, is often due to secondary interactions between the analyte and the stationary phase.[3] The most common causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with polar functional groups on this compound, leading to peak tailing.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Solvent Mismatch: If the solvent used to dissolve the this compound standard is significantly stronger (less polar) than the mobile phase, it can cause peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[5]

Frequently Asked Questions (FAQs)

Q3: How can I optimize the mobile phase to reduce peak tailing for this compound?

A3: Mobile phase optimization is a critical step in mitigating peak tailing. Consider the following adjustments:

  • pH Adjustment: Since this compound is a polar, acidic compound, lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions.[6] A good starting point is a pH between 2.5 and 3.5.

  • Buffer Concentration: Using a buffer in your mobile phase helps to maintain a constant pH.[1] A buffer concentration of 10-50 mM is typically sufficient for UV-based detection.[7]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is a common choice, methanol (B129727) can sometimes offer different selectivity and improved peak shape for certain compounds.

Q4: What type of HPLC column is best suited for this compound analysis to minimize peak tailing?

A4: The choice of column is crucial for a successful separation. For polar compounds like this compound, consider the following:

  • High-Purity, End-Capped Columns: Modern reversed-phase columns (e.g., C18) made from high-purity silica (B1680970) with end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for polar analytes.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Q5: Could my sample preparation be causing the peak tailing issues?

A5: Yes, sample preparation can significantly impact your results. Ensure that:

  • The sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition.

  • The sample is properly filtered to remove any particulate matter that could block the column frit.

  • For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

Data Presentation

The following table illustrates the effect of mobile phase pH on the peak asymmetry of a polar basic compound, methamphetamine. While this is not this compound, it demonstrates the general principle of how reducing silanol interactions by lowering the mobile phase pH can significantly improve peak shape for polar analytes in reversed-phase HPLC.[3]

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35
3.01.33

Data adapted from a study on methamphetamine to illustrate the principle of pH effect on peak tailing for polar compounds.[3]

Experimental Protocols

Protocol 1: HPLC Analysis of Desulfated this compound

This protocol is adapted from a validated method for the analysis of various glucosinolates, including this compound, and involves a desulfation step prior to HPLC analysis.[8]

1. Sample Preparation (Desulfation):

  • Prepare a DEAE-Sephadex A-25 column.

  • Apply the this compound extract to the column. The glucosinolates will bind to the resin.

  • Wash the column with water and then with a sodium acetate (B1210297) buffer.

  • Add a purified sulfatase solution to the column and allow it to react overnight to cleave the sulfate (B86663) group from the glucosinolates.

  • Elute the resulting desulfoglucosinolates with water.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 1% B to 25% B over 20 minutes

    • 25% B to 50% B over 5 minutes

    • Hold at 50% B for 2 minutes

    • Return to 1% B over 3 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 229 nm

  • Injection Volume: 20 µL

Protocol 2: UHPLC-MS/MS Analysis of Intact this compound

This protocol is based on a method for the analysis of intact glucosinolates and avoids the need for desulfation.[9][10]

1. Sample Preparation:

  • Extract the sample containing this compound with 70% methanol in water, often at an elevated temperature to inactivate myrosinase enzyme.

  • Centrifuge the extract and filter the supernatant before injection.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable column for polar compounds, such as a HILIC column or a C18 column designed for aqueous mobile phases.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to retain and elute the polar this compound.

  • Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry: Operated in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific transition of this compound.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks column_overload Potential Column Overload or Extra-Column Volume Issue check_all_peaks->column_overload Yes single_peak_tailing Peak tailing specific to this compound check_all_peaks->single_peak_tailing No dilute_sample Dilute sample and reinject. Check system for dead volume. column_overload->dilute_sample check_mobile_phase Optimize Mobile Phase single_peak_tailing->check_mobile_phase check_column Evaluate Column Condition single_peak_tailing->check_column check_sample_prep Review Sample Preparation single_peak_tailing->check_sample_prep sub_check_mp_ph Adjust Mobile Phase pH (e.g., to 2.5-3.5) check_mobile_phase->sub_check_mp_ph sub_check_mp_buffer Check Buffer Concentration (10-50 mM) check_mobile_phase->sub_check_mp_buffer sub_check_col_age Is the column old or contaminated? check_column->sub_check_col_age sub_check_sp_solvent Is the sample solvent stronger than the mobile phase? check_sample_prep->sub_check_sp_solvent replace_column Replace column. Use a guard column. sub_check_col_age->replace_column Yes use_endcapped_column Use a high-purity, end-capped column. sub_check_col_age->use_endcapped_column No change_solvent Dissolve sample in initial mobile phase conditions. sub_check_sp_solvent->change_solvent Yes

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

References

Optimizing solvent selection for maximizing Glucocheirolin extraction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent selection and maximize the extraction yield of Glucocheirolin.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: Due to its polar nature as a glucosinolate, polar solvents are the most effective for this compound extraction. Aqueous solutions of methanol (B129727) and ethanol (B145695) are the most commonly used and recommended solvents.[1] Studies have shown that 80% methanol is particularly effective at inactivating myrosinase, the enzyme responsible for glucosinolate degradation, thereby preserving the integrity of the target compound during extraction.[1] Ethanol is a viable, less toxic alternative, with optimal concentrations typically ranging from 40% to 70%, depending on the specific extraction method and plant material.[2][3]

Q2: How does temperature affect this compound extraction yield?

A2: Temperature plays a critical role in this compound extraction. Mild heating can enhance the solubility of glucosinolates and weaken plant cell walls, leading to improved extraction efficiency.[2] However, excessively high temperatures can lead to the thermal degradation of this compound.[4][5] The optimal temperature is a balance between maximizing extraction and minimizing degradation. For instance, extractions with aqueous methanol are often performed at temperatures between 50°C and 70°C.[1]

Q3: Is it necessary to deactivate the myrosinase enzyme before extraction?

A3: Yes, the deactivation of myrosinase is a crucial step to prevent the enzymatic hydrolysis of this compound into isothiocyanates and other degradation products.[1] This is typically achieved by heating the plant material (e.g., blanching or using boiling solvents) or by using solvents that inhibit enzyme activity, such as 80% methanol.[1]

Q4: What is the impact of the plant material's physical state on extraction efficiency?

A4: The physical state of the plant material significantly influences extraction yield. Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency. Freeze-drying is a common pre-treatment step to facilitate grinding and preserve the stability of the glucosinolates. However, some studies suggest that extracting from frozen wet tissue can be as, or even more, effective.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete myrosinase inactivation.Ensure rapid and thorough heating of the plant material or use a solvent concentration known to inactivate the enzyme (e.g., 80% methanol).[1]
Inappropriate solvent selection.Use a polar solvent system such as aqueous methanol or ethanol within the recommended concentration ranges.[1][2]
Insufficient extraction time or temperature.Optimize extraction time and temperature. Mild heating (e.g., 50-70°C) can improve yield, but avoid prolonged exposure to high temperatures.[1][2]
Inadequate particle size of plant material.Grind the plant material to a fine, homogenous powder to maximize surface area for extraction.
Degradation of this compound Myrosinase activity.Deactivate myrosinase prior to or at the beginning of the extraction process.
Thermal degradation.Avoid excessive heating during extraction and subsequent processing steps.[4][5]
Unstable pH of the extraction medium.Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote degradation.
Inconsistent Results Variability in plant material.Ensure the plant material is from a consistent source and developmental stage, as this compound content can vary significantly.[7][8]
Non-homogenous sample.Thoroughly mix the ground plant material before taking a subsample for extraction.
Inconsistent extraction procedure.Strictly adhere to the validated extraction protocol, ensuring consistent solvent-to-solid ratios, temperatures, and times.

Data Presentation

Table 1: Comparison of Solvent Systems for Glucosinolate Extraction

Solvent SystemPlant MaterialExtraction MethodKey FindingsReference
80% MethanolBrassica speciesCold ExtractionPerformed as well as or better than boiling methanol or water.[6]
70% MethanolBrown MustardVaried TemperaturesYield of 2624.2 ± 98.5 mg/kg at 70°C for 1 min.[1]
42% EthanolCauliflowerUltrasound-AssistedOptimal for maximizing total glucosinolate recovery.[3]
50% Ethanol/WaterBroccoli SproutsVaried TemperaturesYielded around 85% of total glucosinolates.[2]
70% Methanol vs. 70% EthanolBroccoli SproutsMacerationEthanol extracts showed higher levels of specific glucosinolates like glucoraphanin.[3]
Boiling 50% AcetonitrileMustard SeedBoilingMost efficacious for sinigrin (B192396) extraction but negatively impacted isothiocyanate content.

Note: Data specific to this compound is limited; this table presents findings for total or other specific glucosinolates, which can guide solvent selection for this compound.

Experimental Protocols

Protocol 1: Cold Methanol Extraction of this compound

This protocol is adapted from a simplified and efficient method for glucosinolate extraction.[6]

  • Sample Preparation:

    • Freeze-dry the plant material to remove water.

    • Grind the freeze-dried material to a fine, homogenous powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v in water).

    • Vortex the mixture thoroughly.

    • Place the tube on a rotator or shaker at room temperature for 30 minutes.

  • Centrifugation:

    • Centrifuge the sample at 13,000 x g for 10 minutes to pellet the solid material.

  • Collection:

    • Carefully transfer the supernatant containing the extracted this compound to a new tube for analysis (e.g., by HPLC).

Protocol 2: Ultrasound-Assisted Ethanol Extraction of this compound

This protocol is based on an optimized method for glucosinolate extraction using a food-grade solvent.[3]

  • Sample Preparation:

    • Prepare a fine powder of the plant material as described in Protocol 1.

  • Extraction:

    • Place approximately 0.5 g of the powdered sample into an extraction vessel.

    • Add 10 mL of 42% ethanol (v/v in water).

    • Place the vessel in an ultrasonic bath.

    • Conduct the extraction at 43°C for 30 minutes.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Collection:

    • Collect the filtered extract for quantification of this compound.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Start Plant Material FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding FreezeDry->Grind Solvent Add Solvent (e.g., 80% Methanol) Grind->Solvent Extract Extraction (e.g., Shaking/Sonication) Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analysis (HPLC) Collect->Analyze

Caption: General workflow for this compound extraction.

Troubleshooting_Workflow Start Low this compound Yield? Myrosinase Was Myrosinase Inactivated? Start->Myrosinase Yes Solvent Is the Solvent System Optimal? Myrosinase->Solvent Yes Inactivate Action: Ensure complete myrosinase inactivation. Myrosinase->Inactivate No Conditions Are Extraction Conditions Adequate? Solvent->Conditions Yes ChangeSolvent Action: Use 80% Methanol or 40-70% Ethanol. Solvent->ChangeSolvent No OptimizeConditions Action: Optimize temperature and time. Conditions->OptimizeConditions No End Yield Improved Inactivate->End ChangeSolvent->End OptimizeConditions->End

References

Strategies to improve the stability of Glucocheirolin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucocheirolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, an aliphatic glucosinolate, in aqueous solutions is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the degradation of this compound.[1][2][3]

  • pH: this compound is most stable in neutral to slightly acidic conditions. It degrades more rapidly in basic (alkaline) solutions.[4][5]

  • Enzymatic Activity: The presence of the enzyme myrosinase, which can be introduced through plant-derived materials, will rapidly hydrolyze this compound.[6] It is crucial to ensure that all experimental components are free from myrosinase activity.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: Upon degradation, this compound is expected to primarily form isothiocyanates and nitriles. The ratio of these products is heavily dependent on the pH of the solution. Generally, neutral to slightly alkaline conditions favor the formation of isothiocyanates, while acidic conditions tend to promote the formation of nitriles.[5]

Q3: How can I minimize the degradation of my this compound stock solutions?

A3: To minimize degradation, it is recommended to:

  • Prepare stock solutions in a buffer with a neutral to slightly acidic pH (e.g., pH 6.0-7.0).

  • Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is advisable.

  • Use high-purity water and reagents to avoid contamination with enzymes or metal ions that can catalyze degradation.

  • If working with plant extracts, ensure myrosinase is inactivated, for example, by heat treatment of the plant material before extraction.[1][3]

Q4: I am observing a rapid loss of this compound in my cell culture experiment. What could be the cause?

A4: Rapid loss in a cell culture setting can be due to several factors:

  • pH of the medium: If the cell culture medium has a pH that is slightly alkaline, this can accelerate the degradation of this compound.

  • Temperature: Incubation at 37°C will contribute to thermal degradation over time.

  • Cellular metabolism: It is possible that cellular enzymes are metabolizing the this compound.

  • Interaction with media components: Some components in the culture media could potentially react with and degrade this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays Degradation of this compound in the aqueous solution during the experiment.Prepare fresh solutions before each experiment. Maintain a consistent pH and temperature throughout the assay. Consider performing a stability check of this compound under your specific assay conditions.
Low recovery of this compound from a sample matrix Degradation during sample preparation or extraction.Ensure that the extraction solvent and conditions are optimized to minimize degradation. For plant materials, myrosinase inactivation is critical. Use of a buffered extraction solvent at a slightly acidic pH can be beneficial.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Analyze for the presence of isothiocyanates and nitriles. Adjusting the pH of the solution to the optimal range (neutral to slightly acidic) may reduce the formation of these degradation products.

Quantitative Data on this compound Stability

The following table provides illustrative data on the thermal stability of this compound in aqueous solutions at different pH values. Please note that these are representative values based on general trends for aliphatic glucosinolates and should be confirmed experimentally under your specific conditions.

Temperature (°C)pHIncubation Time (hours)Remaining this compound (%)
255.024~95%
257.024~90%
258.524~75%
375.024~90%
377.024~80%
378.524~60%
607.01~70%

Experimental Protocols

Protocol 1: Assessment of Thermal Stability of this compound

Objective: To determine the rate of degradation of this compound in an aqueous solution at a specific temperature and pH.

Materials:

  • This compound standard

  • High-purity water

  • Buffer solutions at desired pH values (e.g., pH 5.0, 7.0, 8.5)

  • Heating block or water bath

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration.

  • Aliquot the solution into several vials.

  • Place the vials in a heating block or water bath set to the desired temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately cool it on ice to stop further degradation.

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Plot the concentration of this compound versus time to determine the degradation kinetics. The degradation of glucosinolates can often be described by first-order kinetics.[1][2][3]

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in an aqueous sample.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a suitable mobile phase such as a mixture of water and acetonitrile, or a low concentration buffer. The exact composition may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 229 nm

  • Injection Volume: 20 µL

  • Quantification: Use a calibration curve generated with known concentrations of a this compound standard.

Visualizations

Glucocheirolin_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound in Aqueous Solution Degradation Degradation This compound->Degradation Temperature Elevated Temperature Temperature->Degradation pH_condition pH (especially alkaline) pH_condition->Degradation Isothiocyanate Isothiocyanate (favored at neutral/alkaline pH) Degradation->Isothiocyanate Nitrile Nitrile (favored at acidic pH) Degradation->Nitrile

Caption: General degradation pathway of this compound in aqueous solutions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound solution in buffered aqueous solution B Incubate at controlled temperature and pH A->B C Collect aliquots at different time points B->C D Quench reaction (e.g., cooling on ice) C->D E Analyze by HPLC D->E F Quantify remaining this compound and degradation products E->F G Determine degradation kinetics F->G

Caption: Experimental workflow for assessing this compound stability.

References

Common interferences in the quantification of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Glucocheirolin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a glucosinolate, a class of secondary metabolites found in cruciferous plants. Upon enzymatic hydrolysis by myrosinase, it releases cheirolin, an isothiocyanate which is investigated for its potential biological activities. Accurate quantification is crucial for understanding its role in plant defense, its potential health benefits, and for the development of related therapeutic agents.

Q2: What are the most common analytical methods for this compound quantification?

The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like plant extracts.[1]

Q3: What is the primary cause of this compound loss during sample preparation?

The primary cause of this compound loss is enzymatic degradation.[2] When the plant tissue is disrupted, the enzyme myrosinase comes into contact with this compound, hydrolyzing it into isothiocyanates, nitriles, or other breakdown products.[2][3] This can lead to an underestimation of the intact this compound content.

Q4: Can I quantify this compound by measuring its isothiocyanate breakdown product, cheirolin?

While possible, this indirect method has its own challenges. The hydrolysis of this compound may not be fully quantitative and can yield other products besides cheirolin, depending on the reaction conditions.[4] Additionally, isothiocyanates themselves can be unstable. Therefore, for accurate quantification of the parent compound, direct analysis of intact this compound is often recommended.

Q5: What is a "matrix effect" and how does it interfere with this compound quantification in LC-MS analysis?

A matrix effect is the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[5]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step Rationale
Enzymatic Degradation Immediately inactivate myrosinase upon sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen, followed by freeze-drying, or by immediate extraction in hot solvent (e.g., 70-80% methanol (B129727) at 75°C).[6][7]Myrosinase is heat-labile and inactive in the absence of water. These methods prevent the enzyme from hydrolyzing this compound.[7]
Inefficient Extraction Use a validated extraction solvent. A common and effective choice is 70-80% methanol.[8] Ensure the solvent-to-sample ratio is sufficient to fully penetrate the tissue.Methanol effectively extracts glucosinolates while also precipitating some interfering proteins.
Thermal Degradation Avoid prolonged exposure to high temperatures during extraction and sample processing. Temperatures above 50°C can lead to thermal degradation of glucosinolates.[9]Glucosinolates can be thermally labile, and excessive heat can cause non-enzymatic breakdown.[9]
Improper Storage Store extracts at low temperatures (-20°C or below) and protect from light.[10]This minimizes both chemical and enzymatic degradation over time.
Issue 2: Poor Peak Shape or Resolution in HPLC
Possible Cause Troubleshooting Step Rationale
Column Contamination Use a guard column to protect the analytical column from strongly retained matrix components.[11] Regularly flush the column with a strong solvent.Contaminants accumulating on the column can interfere with analyte interaction with the stationary phase, leading to peak tailing or splitting.[11]
Inappropriate Mobile Phase Ensure the mobile phase pH is stable and appropriate for the column. For LC-MS, use volatile buffers like ammonium (B1175870) formate.[9] Optimize the gradient to ensure good separation from other components.Proper mobile phase composition is critical for achieving sharp, symmetrical peaks and good resolution.
Sample Solvent Incompatibility Whenever possible, dissolve the final extract in the initial mobile phase.Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Issue 3: Inaccurate Quantification in LC-MS/MS (Suspected Matrix Effects)
Possible Cause Troubleshooting Step Rationale
Ion Suppression/Enhancement Prepare matrix-matched calibration standards by spiking known concentrations of this compound standard into a blank matrix extract.[5]This compensates for the matrix effect as the standards and samples will be affected similarly.
Co-eluting Interferences Improve chromatographic separation to separate this compound from interfering compounds. Modify the HPLC gradient or try a different column chemistry.Reducing co-elution minimizes the impact of other compounds on the ionization of the target analyte.
Insufficient Sample Cleanup Implement a Solid Phase Extraction (SPE) clean-up step after initial extraction to remove interfering matrix components.[12]A cleaner sample will have fewer co-eluting compounds, thus reducing matrix effects.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound by LC-MS/MS. Note that these values can vary depending on the specific instrumentation, method, and matrix.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.023 µg/mLBrassicaceae Vegetables[13]
Limit of Quantification (LOQ) 0.077 µg/mLBrassicaceae Vegetables[13]
Recovery 95.01 - 101.22%Brassicaceae Vegetables[13]

Experimental Protocols

Protocol 1: Extraction of Intact this compound

This protocol is based on methods designed to inactivate myrosinase and efficiently extract glucosinolates.[6][8]

  • Sample Preparation: Harvest plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilization: Freeze-dry the frozen tissue until all water is removed. This is a critical step to prevent enzymatic hydrolysis during grinding.[7]

  • Grinding: Grind the lyophilized tissue to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 1 mL of pre-heated 70% methanol (75°C).

    • Vortex thoroughly for 1 minute.

    • Incubate in a 75°C water bath for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collection: Carefully collect the supernatant, which contains the intact glucosinolates.

  • Filtration: Filter the supernatant through a 0.22 µm filter before HPLC or LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for the specific instrument being used.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a volatile modifier (e.g., 0.1% formic acid or 10mM ammonium formate).[9]

  • Mobile Phase B: Acetonitrile or Methanol with the same modifier.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for standard analytical columns.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glucosinolates.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Visualizations

Glucocheirolin_Degradation_Pathway This compound This compound Myrosinase Myrosinase (in presence of water) This compound->Myrosinase Aglycone Unstable Aglycone Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Spontaneous Rearrangement (Neutral pH) Nitrile Cheirolin Nitrile Aglycone->Nitrile Rearrangement (Low pH, Fe2+) Myrosinase->Aglycone Hydrolysis Troubleshooting_Tree Start Problem: Inaccurate Quantification P1 Low or No Signal? Start->P1 Is signal intensity the issue? P2 Poor Peak Shape? Start->P2 Is chromatography the issue? No Yes S5 Use Matrix-Matched Standards & Improve Sample Cleanup Start->S5 Is result inconsistent/ suspected matrix effect? S1 Check Myrosinase Inactivation & Extraction Efficiency P1->S1 Yes S2 Verify Instrument Sensitivity & Standard Stability P1->S2 No, extraction is validated S3 Clean Column & Injector P2->S3 Yes S4 Optimize Mobile Phase & Sample Solvent P2->S4 No, column is clean

References

Technical Support Center: Optimizing Myrosinase-Mediated Glucocheirolin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH and temperature for myrosinase-mediated glucocheirolin (B91262) hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for myrosinase-mediated this compound hydrolysis?

A1: The optimal pH for myrosinase activity can vary depending on the plant source of the enzyme. Generally, the optimal pH for myrosinase from many Brassica species lies between 6.0 and 7.5.[1] However, some myrosinases exhibit maximum activity in more acidic conditions, around pH 3.0 to 4.0, while others function optimally in slightly alkaline environments of pH 8.0 to 9.0.[2][3] It is crucial to determine the optimal pH for your specific myrosinase source and experimental conditions empirically.

Q2: What is the optimal temperature for the enzymatic reaction?

A2: The optimal temperature for myrosinase activity typically falls within the range of 30°C to 50°C.[1] Enzyme activity generally increases with temperature up to a certain point, after which thermal denaturation leads to a rapid decrease in activity.[2] Most myrosinases show reduced activity above 60°C and are often completely inactivated at temperatures of 70°C or higher.[2]

Q3: Can substrate concentration affect the reaction rate?

A3: Yes, high concentrations of the glucosinolate substrate, including this compound, can lead to substrate inhibition in myrosinase.[4][5] This means that at very high substrate levels, the reaction rate may decrease. It is advisable to perform a substrate concentration curve to determine the optimal concentration range for your experiments.

Q4: What are some common interfering substances in myrosinase assays?

A4: Certain compounds can interfere with myrosinase activity or the detection method. For example, high concentrations of salts, EDTA (>0.5 mM), ascorbic acid (>0.2%), and detergents like SDS, NP-40, and Tween-20 (>1%) can inhibit the enzyme or affect assay readings.[6] It is important to be aware of the components in your sample and buffers.

Troubleshooting Guides

Issue 1: Low or No Myrosinase Activity Detected
Potential Cause Troubleshooting Step
Suboptimal pH or Temperature Verify the pH of your reaction buffer and the temperature of the incubation. Perform a pH and temperature optimization experiment (see Experimental Protocols section).
Enzyme Inactivation Ensure the myrosinase has been stored correctly (typically at low temperatures, e.g., 4°C or frozen) and has not undergone multiple freeze-thaw cycles.[7] Use fresh enzyme preparations whenever possible.
Presence of Inhibitors Check your sample and buffer composition for known inhibitors (see FAQ Q4). If necessary, perform a buffer exchange or dialysis to remove interfering substances.
Incorrect Substrate Concentration High substrate concentrations can cause inhibition.[4][5] Test a range of this compound concentrations to find the optimal level.
Degraded Substrate Ensure the this compound standard is not degraded. Store it as recommended by the supplier and prepare fresh solutions for each experiment.
Issue 2: Inconsistent or High Variability in Results
Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes and ensure consistent pipetting technique, especially for small volumes of enzyme or substrate.
Fluctuations in Temperature Use a calibrated water bath or incubator to maintain a stable temperature throughout the experiment.[7]
Incomplete Mixing Ensure all reaction components are thoroughly mixed before starting the measurement.
Sample Homogenization Issues If using plant extracts, ensure the homogenization process is consistent to achieve complete cell lysis and enzyme release.[6]

Data Summary

The optimal conditions for myrosinase activity can vary significantly based on the enzyme's source. The following table summarizes the range of optimal pH and temperature values reported for myrosinase from various Brassica species, which can serve as a starting point for optimizing this compound hydrolysis.

Parameter Reported Optimal Range Source Species Examples
pH 3.0 - 9.0Brassica oleracea (Broccoli, Cabbage), Sinapis alba (White Mustard), Brassica napus (Rapeseed), Watercress
Temperature (°C) 30 - 60Brassica oleracea (Broccoli, Cabbage), Sinapis alba (White Mustard), Watercress

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Hydrolysis
  • Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments from 3.0 to 9.0). Common buffers include citrate (B86180) buffer (pH 3-6), phosphate (B84403) buffer (pH 6-8), and Tris-HCl (pH 7-9).

  • Set up reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain:

    • Reaction buffer of a specific pH.

    • A fixed concentration of this compound (within the determined non-inhibitory range).

    • A fixed amount of myrosinase solution.

  • Initiate the reaction by adding the myrosinase.

  • Incubate the reactions at a constant, moderate temperature (e.g., 37°C) for a fixed period (e.g., 10-30 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical stop solution.

  • Analyze the product formation or remaining substrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Plot the myrosinase activity against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Hydrolysis
  • Prepare a reaction mixture containing the optimal pH buffer (determined from Protocol 1), a fixed concentration of this compound, and myrosinase.

  • Aliquot the reaction mixture into several tubes.

  • Incubate each tube at a different temperature (e.g., in 5°C or 10°C increments from 20°C to 70°C) for a fixed period.

  • Stop the reactions as described in Protocol 1.

  • Analyze the samples to quantify the extent of hydrolysis.

  • Plot the myrosinase activity against the temperature to identify the optimal temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH or Temp) mix Mix Buffer, Substrate, and Enzyme prep_buffer->mix prep_substrate Prepare this compound Solution prep_substrate->mix prep_enzyme Prepare Myrosinase Solution prep_enzyme->mix incubate Incubate at Defined pH/Temp mix->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Samples (e.g., HPLC) stop_reaction->analyze plot Plot Activity vs. pH/Temp analyze->plot determine_optimum Determine Optimal Conditions plot->determine_optimum

Caption: Workflow for determining optimal pH and temperature.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_check2 Advanced Checks cluster_solution Solutions start Inconsistent or Low Activity check_params Verify pH and Temperature start->check_params check_enzyme Check Enzyme Storage & Handling start->check_enzyme check_substrate Check Substrate Integrity start->check_substrate check_inhibitors Investigate Potential Inhibitors check_params->check_inhibitors optimize_params Re-optimize pH/Temp check_params->optimize_params check_enzyme->check_inhibitors use_fresh Use Fresh Reagents check_enzyme->use_fresh check_concentration Test Substrate Concentration Range check_substrate->check_concentration check_substrate->use_fresh purify_sample Purify Sample/Buffer Exchange check_inhibitors->purify_sample adjust_conc Adjust Substrate Concentration check_concentration->adjust_conc

Caption: Troubleshooting logic for myrosinase assays.

References

Challenges and solutions in scaling up Glucocheirolin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucocheirolin extraction. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the extraction and purification of this compound from laboratory to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common problems encountered during the scaling up of this compound extraction in a question-and-answer format.

Question: My this compound yield is significantly lower upon scale-up compared to my lab-scale experiments. What are the potential causes and solutions?

Answer: Several factors can contribute to a decrease in yield during scale-up. Here are some of the most common issues and their solutions:

  • Inadequate Myrosinase Inactivation: The enzyme myrosinase, naturally present in the plant material, degrades this compound upon tissue disruption. In larger batches, achieving rapid and uniform heat distribution to inactivate this enzyme is challenging.

    • Solution: Implement a pre-extraction step of rapid heating, such as blanching with steam (e.g., 3 minutes at 3 bar pressure), before extraction. For solvent extraction, using a heated solvent like 70-80% methanol (B129727) at temperatures above 70°C can effectively inactivate myrosinase.[1] It is crucial to ensure that the entire biomass reaches the target temperature quickly. Industrial microwave systems can also be considered for rapid and uniform heating of large volumes.

  • Inefficient Solvent Penetration: As the volume of plant material increases, ensuring thorough and uniform contact with the extraction solvent becomes more difficult. This can lead to incomplete extraction.

    • Solution: Optimize the particle size of the plant material (e.g., 0.5-1 mm) to increase the surface area for solvent contact.[2] At an industrial scale, this may require specialized milling equipment. Additionally, ensure an optimal solid-to-liquid ratio (e.g., 1:10 to 1:35 g/mL) and use industrial-grade agitators or percolation systems to maintain homogeneity.[3][4]

  • Thermal Degradation: Prolonged exposure to high temperatures during extraction and solvent recovery can lead to the degradation of this compound.

    • Solution: Minimize the duration of high-temperature exposure. Employing vacuum evaporation for solvent recovery allows for lower operating temperatures, thus preserving the integrity of the compound. For the extraction process itself, methods like ultrasound-assisted extraction (UAE) can enhance efficiency at lower temperatures.[5]

  • Emulsion Formation: During liquid-liquid extraction for purification, emulsions can form, especially with crude extracts containing lipids and proteins. This complicates phase separation and leads to product loss.

    • Solution: To prevent emulsions, gently swirl instead of vigorously shaking the mixture. If an emulsion forms, it can be disrupted by adding brine to increase the ionic strength of the aqueous layer. Alternatively, supported liquid extraction (SLE) can be a more robust alternative for large-scale processes.

Question: I am observing significant batch-to-batch variability in the purity of my extracted this compound. How can I improve consistency?

Answer: Consistency in purity is critical for pharmaceutical applications. Here are key areas to focus on:

  • Raw Material Quality: The concentration of this compound in the source plant material can vary depending on factors like plant genetics, growing conditions, and post-harvest handling.

    • Solution: Establish stringent quality control for the raw material, including species verification and quantification of this compound content in representative samples before processing.

  • Process Parameter Control: In a large-scale setup, minor fluctuations in parameters like temperature, pH, and extraction time can have a significant impact on the final product's purity.

    • Solution: Implement a robust process control system with sensors to monitor and maintain critical parameters within a narrow range. Automated systems can help ensure consistency across batches.

  • Purification Method Scalability: Purification methods that work well in the lab, such as standard column chromatography, may not be as efficient or reproducible at an industrial scale.

    • Solution: Consider scalable purification technologies like High-Speed Counter-Current Chromatography (HSCCC) or Strong Ion-Exchange Centrifugal Partition Chromatography (SIXCPC). These methods offer better resolution and reproducibility for large-scale purification of polar compounds like this compound.

Question: The use of large volumes of methanol is a concern in our facility due to safety and environmental regulations. Are there viable alternatives for large-scale extraction?

Answer: Yes, there are greener and safer alternatives to methanol for industrial-scale extraction:

  • Aqueous Ethanol (B145695): Food-grade ethanol is a less toxic and more environmentally friendly solvent. Studies have shown that aqueous ethanol solutions (e.g., 42-70%) can be highly effective for glucosinolate extraction, sometimes even outperforming methanol.[5]

  • Water Extraction: Hot water extraction is a simple and green method. However, it is crucial to rapidly heat the water to over 90°C to inactivate myrosinase effectively.[6] The high polarity of water makes it a good solvent for hydrophilic glucosinolates.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a clean and efficient technology. While it is more suitable for nonpolar compounds, it can be used with a polar co-solvent like ethanol to extract glucosinolates. SFE offers the advantage of easy solvent removal and no residual solvent in the final product.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for this compound extraction?

The optimal temperature is a balance between extraction efficiency and thermal stability. For solvent extraction, temperatures between 40°C and 70°C are often used.[3][7] Higher temperatures can increase extraction yield but also risk degradation if exposure is prolonged. For myrosinase inactivation, a rapid heat treatment at 75-95°C is necessary.[6]

2. How does pH affect the stability of this compound during extraction?

Glucosinolates are most stable in neutral to slightly acidic conditions (pH 5-7). Alkaline conditions can lead to degradation. Therefore, it is important to control the pH of the extraction medium, especially when using water as a solvent.

3. What are the most suitable analytical methods for quality control of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for quantifying this compound. For more detailed structural confirmation and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[6]

4. What are the key economic considerations when scaling up this compound extraction?

The main cost drivers are raw material sourcing, solvent consumption and recovery, energy usage (especially for heating and evaporation), and the capital investment for large-scale equipment. A thorough techno-economic analysis should be conducted to evaluate the feasibility of different extraction and purification technologies at an industrial scale.[8]

5. How can I ensure the removal of impurities for pharmaceutical-grade this compound?

Achieving high purity requires a multi-step purification process. This typically involves an initial solid-phase extraction (SPE) or liquid-liquid extraction to remove bulk impurities, followed by preparative chromatography (e.g., HPLC or CPC) for fine purification. Stringent analytical monitoring at each step is crucial to identify and remove any process-related impurities or degradation products.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on glucosinolate extraction. While not specific to this compound, they provide a comparative overview of different methods and conditions, illustrating the principles applicable to this compound extraction.

Table 1: Effect of Solvent and Temperature on Total Glucosinolate (TGLS) Yield from Broccoli Sprouts

Temperature (°C)SolventSample:Solvent Ratio (w/v)Total Glucosinolate Yield (mg/kg DW)Reference
4050% Ethanol/Water1:35100,094 ± 9016[3][4]
6550% Ethanol/Water1:25~98,000[3]
400% Ethanol/Water (Water only)1:25~2,131[3]
7070% Methanol/Water1:102624.2 ± 98.5 (Sinigrin)[1]

Data from different studies are presented for comparative purposes and experimental conditions may vary.

Table 2: Comparison of Conventional and Modern Extraction Techniques for Glucosinolates

Extraction MethodSolventTemperatureTimeAdvantagesDisadvantages
Maceration70% Methanol70°C20 minSimple, well-establishedHigh solvent and energy consumption
Ultrasound-Assisted Extraction (UAE)42% Ethanol43°C30 minHigher yield, less time, lower temp.High initial equipment cost
Hot Water ExtractionWater90-100°C10-20 minGreen solvent, low costPotential for thermal degradation

Experimental Protocols

Protocol 1: Lab-Scale Extraction of this compound

  • Sample Preparation: Freeze-dry the plant material and grind it to a fine powder (0.5 mm).

  • Myrosinase Inactivation: Add the powdered material to a pre-heated 70% methanol solution (75°C) at a 1:15 solid-to-liquid ratio. Maintain the temperature for 10 minutes with constant stirring.

  • Extraction: Cool the mixture to room temperature and continue extraction for 1 hour with agitation.

  • Filtration: Separate the extract from the solid residue by vacuum filtration.

  • Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge, followed by preparative HPLC.

Protocol 2: Pilot-Scale Ultrasound-Assisted Extraction (UAE)

  • Milling: Mill the fresh or frozen plant material to a particle size of 1-2 mm.

  • Slurry Preparation: Prepare a slurry of the milled plant material with 50% aqueous ethanol in a 1:20 ratio in a jacketed extraction vessel.

  • Ultrasonication: Apply high-intensity ultrasound (e.g., 20 kHz) to the slurry. Maintain the temperature at 45°C using the cooling jacket. The typical extraction time is 30-45 minutes.

  • Centrifugation: Separate the extract from the plant biomass using a decanter centrifuge.

  • Solvent Recovery: Recover the ethanol for reuse by vacuum distillation.

  • Purification: The aqueous extract can be purified using large-scale chromatography systems like CPC.

Visualizations

Diagrams of Pathways and Workflows

Glucosinolate_Biosynthesis cluster_0 Phase 1: Amino Acid Chain Elongation cluster_1 Phase 2: Core Structure Formation cluster_2 Phase 3: Side Chain Modification Amino Acid Precursor Amino Acid Precursor Chain Elongated Amino Acid Chain Elongated Amino Acid Amino Acid Precursor->Chain Elongated Amino Acid BCAT, MAM Aldoxime Aldoxime Chain Elongated Amino Acid->Aldoxime CYP79 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83, SUR1 Desulfoglucosinolate Desulfoglucosinolate Thiohydroximate->Desulfoglucosinolate UGT74 Glucosinolate Core Glucosinolate Core Desulfoglucosinolate->Glucosinolate Core SOT Final this compound Final this compound Glucosinolate Core->Final this compound GSL-OH, AOP2, etc.

Caption: Glucosinolate biosynthesis pathway, including this compound formation.

Scaling_Up_Workflow Lab-Scale Protocol Lab-Scale Protocol Process Optimization Process Optimization Lab-Scale Protocol->Process Optimization Pilot-Scale Trials Pilot-Scale Trials Quality Control Quality Control Pilot-Scale Trials->Quality Control Industrial Production Industrial Production Industrial Production->Quality Control Process Optimization->Pilot-Scale Trials Economic Analysis Economic Analysis Quality Control->Economic Analysis Economic Analysis->Industrial Production

Caption: Logical workflow for scaling up this compound extraction.

Troubleshooting_Logic Low Yield Low Yield Check Myrosinase Inactivation Check Myrosinase Inactivation Low Yield->Check Myrosinase Inactivation Optimize Solvent Penetration Optimize Solvent Penetration Low Yield->Optimize Solvent Penetration Assess Thermal Degradation Assess Thermal Degradation Low Yield->Assess Thermal Degradation Inadequate Heat Inadequate Heat Check Myrosinase Inactivation->Inadequate Heat Poor Mixing Poor Mixing Optimize Solvent Penetration->Poor Mixing High Temperature High Temperature Assess Thermal Degradation->High Temperature

Caption: Troubleshooting flowchart for low this compound yield.

References

Minimizing matrix effects in LC-MS analysis of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Glucocheirolin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification. In complex matrices, such as plant extracts, common sources of matrix effects include salts, sugars, lipids, and pigments.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of a known amount of this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference between the two peak areas indicates the presence of matrix effects.[1] Another qualitative technique is post-column infusion, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. Any signal suppression or enhancement observed when a blank matrix extract is injected reveals the retention times at which matrix components are causing interference.

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A3: The most effective strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: Implementing a robust sample cleanup protocol is crucial. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a different chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Calibration Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. Since a SIL-IS is not always commercially available, matrix-matched calibration is a common alternative. This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.

Q4: Are there specific sample preparation techniques recommended for this compound from plant matrices?

A4: Yes, for the extraction of glucosinolates like this compound from plant tissues, a cold methanol (B129727) extraction method is often recommended to prevent enzymatic degradation. A subsequent cleanup step using Solid-Phase Extraction (SPE) with a weak anion exchange sorbent can effectively remove many interfering compounds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor signal intensity or no peak for this compound Ion suppression due to significant matrix effects.1. Optimize Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE). 2. Improve Chromatography: Modify the LC gradient to better separate this compound from interfering compounds. Consider using a HILIC column for better retention of polar compounds like glucosinolates.[2] 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components. This is only feasible if the this compound concentration is high enough to be detected after dilution.
High variability in peak areas between replicate injections Inconsistent matrix effects between samples.1. Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability. If unavailable, a structurally similar analog can be used. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.
Poor peak shape (e.g., tailing, fronting, or splitting) Co-elution with an interfering compound or issue with the analytical column.1. Optimize LC Method: Adjust the mobile phase composition, gradient slope, or flow rate. 2. Check Column Performance: Ensure the column is not clogged or degraded. A guard column can help protect the analytical column.
Inaccurate quantification results Uncorrected matrix effects leading to ion suppression or enhancement.1. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of the matrix effect. 2. Implement a Compensation Strategy: Use either a stable isotope-labeled internal standard or matrix-matched calibration for accurate quantification.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is based on a general method for glucosinolate extraction from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenize a known weight of fresh or freeze-dried plant material.

  • To inactivate myrosinase activity, which can degrade glucosinolates, quickly add boiling 70% methanol to the homogenized tissue.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with 70% methanol twice more.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol provides a general guideline for cleaning up the plant extract to reduce matrix effects.

Materials:

Procedure:

  • Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Loading: Load the reconstituted plant extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove non-polar and weakly retained interferences.

  • Elution: Elute this compound with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This method is adapted from a validated HILIC-MS/MS method for the analysis of 22 glucosinolates, including this compound.[2]

Liquid Chromatography (LC) Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 90% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound422.097.035
259.020

Quantitative Data Summary

The following table summarizes the content of this compound found in various Brassicaceae vegetables, as reported by Yi et al. (2018)[2]. This data was obtained using a validated HILIC-MS/MS method.

VegetableThis compound Content (µg/g dry weight)
Pak choiNot Detected
Choy sumNot Detected
Chinese cabbageNot Detected
CauliflowerNot Detected
CabbageNot Detected
BroccoliNot Detected
Kai LanNot Detected
Brussels sproutsNot Detected
Rocket salad10.5 ± 1.2
Daikon radishNot Detected
Red cherry radishNot Detected
WatercressNot Detected

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Extraction (70% Methanol) homogenization->extraction cleanup SPE Cleanup (WAX Cartridge) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_ms HILIC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor LC-MS Signal for this compound check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Prep (e.g., SPE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Use Internal Standard (SIL-IS or Analog) optimize_chromatography->use_is matrix_matched_cal Use Matrix-Matched Calibration use_is->matrix_matched_cal check_instrument Check Instrument Performance no_matrix_effect->check_instrument

Caption: Troubleshooting logic for poor this compound signal.

References

Technical Support Center: Improving Glucocheirolin to Isothiocyanate Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of glucocheirolin (B91262) to its corresponding isothiocyanate, cheirolin (B1668576). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the myrosinase-catalyzed conversion of this compound to cheirolin?

A1: The optimal pH for myrosinase activity generally falls within a slightly acidic to neutral range. For most myrosinases, the highest activity is observed between pH 5.0 and 7.0.[1] It is crucial to maintain a stable pH throughout the reaction, as significant deviations can lead to a decrease in enzyme activity and potentially favor the formation of undesirable byproducts such as nitriles, especially at lower pH values.[2]

Q2: What is the ideal temperature for the enzymatic conversion?

A2: Myrosinase activity is temperature-dependent, with an optimal range typically between 30°C and 40°C.[1][3] Temperatures above 50-60°C can lead to rapid denaturation and inactivation of the enzyme.[4] Conversely, lower temperatures will slow down the reaction rate. For prolonged reactions, it is advisable to perform the conversion at the lower end of the optimal range to maintain enzyme stability.

Q3: Are there any necessary cofactors for myrosinase activity?

A3: Ascorbic acid (Vitamin C) is a well-known cofactor for myrosinase and can significantly enhance its activity.[3] The presence of ascorbic acid can help to maintain the enzyme in its active state.

Q4: Can the formation of nitriles instead of isothiocyanates be prevented?

A4: Yes, the formation of nitriles is a common issue that can be minimized. Nitrile formation is favored under acidic conditions (pH < 5) and in the presence of ferrous ions (Fe2+).[5][6] Additionally, certain proteins known as nitrile-specifier proteins (NSPs) can direct the reaction towards nitrile production.[5][7] To maximize the yield of cheirolin, it is recommended to perform the reaction at a neutral pH, chelate any contaminating ferrous ions with a chelating agent like EDTA, and use a purified myrosinase preparation if NSPs are suspected in a crude enzyme extract.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the conversion can be monitored by quantifying the disappearance of the substrate (this compound) or the appearance of the product (cheirolin). High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[8][9] A spectrophotometric assay can also be used to measure myrosinase activity by monitoring the decrease in glucosinolate concentration over time.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no cheirolin yield 1. Inactive Myrosinase: The enzyme may have denatured due to improper storage or extreme pH/temperature during the reaction. 2. Sub-optimal Reaction Conditions: Incorrect pH, temperature, or absence of cofactors. 3. Presence of Inhibitors: Certain ions or compounds in the reaction mixture may be inhibiting the enzyme. 4. Degradation of Cheirolin: The product may be unstable under the reaction or workup conditions.1. Enzyme Activity Check: Test the myrosinase activity with a standard substrate like sinigrin. Store the enzyme at the recommended temperature (typically -20°C or -80°C). 2. Optimize Conditions: Adjust the pH to 6.0-7.0 and the temperature to 30-40°C. Add ascorbic acid as a cofactor. 3. Purify Substrate/Enzyme: If using crude extracts, consider purification steps to remove potential inhibitors. The addition of EDTA can chelate inhibitory metal ions. 4. Product Stability: Minimize reaction time and process the sample immediately after the reaction is complete. Store the product at low temperatures and protect it from light.
High nitrile formation 1. Low pH: The reaction buffer is too acidic. 2. Presence of Ferrous Ions (Fe2+): Contamination with ferrous ions promotes nitrile formation.[5] 3. Nitrile-Specifier Proteins (NSPs): If using a crude enzyme preparation, NSPs may be present.[5][7]1. Adjust pH: Ensure the reaction buffer is maintained at a pH between 6.0 and 7.0. 2. Add Chelating Agent: Include EDTA in the reaction mixture to chelate Fe2+ ions. 3. Use Purified Myrosinase: If the problem persists, use a commercially available purified myrosinase or purify your enzyme extract.
Inconsistent results between batches 1. Variability in Enzyme Activity: The activity of the myrosinase preparation may not be consistent. 2. Inaccurate Substrate Concentration: Errors in weighing or dissolving this compound. 3. Fluctuations in Reaction Conditions: Inconsistent temperature or pH control.1. Standardize Enzyme: Aliquot and store the enzyme under conditions that preserve its activity. Perform an activity assay for each new batch of enzyme. 2. Accurate Measurements: Use a calibrated balance and ensure complete dissolution of the substrate. 3. Precise Control: Use a calibrated pH meter and a temperature-controlled water bath or incubator.
Difficulty in purifying cheirolin 1. Co-elution with other compounds: The product may be difficult to separate from unreacted substrate or byproducts. 2. Product Loss during Extraction: Cheirolin may have poor solubility in the chosen extraction solvent or may be volatile.1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or use a different column for better separation in HPLC. 2. Select Appropriate Solvent: Use a solvent in which cheirolin has good solubility for extraction, such as dichloromethane (B109758) or ethyl acetate. Minimize evaporation to prevent loss of volatile product.

Data Presentation

Table 1: Optimal Conditions for Myrosinase Activity

ParameterOptimal RangeNotes
pH5.0 - 7.0[1]Lower pH can favor nitrile formation.
Temperature30°C - 40°C[1][3]Higher temperatures lead to enzyme denaturation.
CofactorAscorbic AcidEnhances enzyme activity.[3]

Table 2: Kinetic Parameters of Myrosinase with Different Substrates

SubstrateKm (mM)Vmax (µmol/min)Source OrganismReference
Sinigrin0.229 ± 0.0160.052 ± 0.002Sinapis alba[10]
Glucotropaeolin0.149 ± 0.0230.056 ± 0.004Sinapis alba[10]
Glucoraphanin0.0860.246Brassica oleracea var. italica[11]
This compoundData not availableData not available

Experimental Protocols

Protocol 1: Enzymatic Conversion of this compound to Cheirolin
  • Reagent Preparation:

    • Prepare a 100 mM phosphate (B84403) buffer solution and adjust the pH to 6.5.

    • Prepare a 10 mM solution of this compound in the phosphate buffer.

    • Prepare a 10 mM solution of ascorbic acid in the phosphate buffer.

    • Prepare a myrosinase solution of the desired concentration in the phosphate buffer. Keep on ice.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution and the ascorbic acid solution.

    • Pre-warm the mixture to 37°C in a water bath.

    • Initiate the reaction by adding the myrosinase solution. The final concentrations should be determined based on the specific experimental goals. A typical starting point is 1 mM this compound, 1 mM ascorbic acid, and an appropriate amount of myrosinase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

  • Reaction Termination:

    • Stop the reaction by adding a solvent that will denature the enzyme, such as an equal volume of dichloromethane or by heat inactivation (e.g., boiling for 5 minutes).

  • Product Extraction:

    • Extract the cheirolin from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the crude cheirolin.

Protocol 2: Quantification of Cheirolin by HPLC
  • Sample Preparation:

    • Dissolve the extracted cheirolin in a suitable solvent, such as acetonitrile (B52724) or methanol, to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a gradient from 20% acetonitrile to 80% acetonitrile over 20-30 minutes. The addition of a small amount of formic acid (0.1%) to the mobile phase can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 245 nm (the optimal wavelength should be determined by running a UV scan of a cheirolin standard).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a purified cheirolin standard of known concentrations.

    • Calculate the concentration of cheirolin in the experimental sample by comparing its peak area to the standard curve.

Visualizations

This compound to Cheirolin Conversion Pathway This compound This compound Myrosinase Myrosinase This compound->Myrosinase UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone H2O Cheirolin Cheirolin (Isothiocyanate) UnstableAglycone->Cheirolin Spontaneous Rearrangement (pH > 5) Nitrile Nitrile UnstableAglycone->Nitrile Low pH, Fe2+ Glucose Glucose UnstableAglycone->Glucose Sulfate Sulfate UnstableAglycone->Sulfate

Caption: Biochemical pathway of this compound conversion.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagents Prepare Buffers, Substrate, Cofactor, and Enzyme Mix Combine Reagents Reagents->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract Cheirolin Terminate->Extract HPLC HPLC Quantification Extract->HPLC Data Data Analysis HPLC->Data

Caption: General experimental workflow for cheirolin synthesis.

Troubleshooting Logic cluster_solutions Solutions Start Low Cheirolin Yield CheckEnzyme Check Myrosinase Activity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp) Start->CheckConditions CheckNitrile Analyze for Nitrile Formation Start->CheckNitrile NewEnzyme Use Fresh Enzyme CheckEnzyme->NewEnzyme AdjustConditions Adjust pH/Temp CheckConditions->AdjustConditions OptimizePurification Optimize Extraction & Purification CheckNitrile->OptimizePurification AdjustpH_Fe Increase pH, Add EDTA CheckNitrile->AdjustpH_Fe ChangeMethod Modify Protocol OptimizePurification->ChangeMethod

Caption: Troubleshooting flowchart for low cheirolin yield.

References

Dealing with co-eluting compounds in Glucocheirolin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of Glucocheirolin.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of chromatographic peaks, is a common issue in the analysis of complex samples containing structurally similar compounds like glucosinolates. This guide provides a systematic approach to diagnose and resolve these separation challenges.

Q1: My chromatogram shows a broad or shouldered peak where I expect this compound. How can I confirm if this is due to co-elution?

A1: Visual inspection of peak shape is the first indicator of co-elution. A symmetrical, Gaussian peak is ideal. Shoulders or significant tailing suggest the presence of more than one compound.[1] To confirm, you can use the following detector-based methods if your system is equipped:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis.[2] It acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Detector: An MS detector is a powerful tool to identify co-elution. By examining the mass spectra across the peak, you can identify different m/z values corresponding to multiple compounds eluting at or near the same time.[1]

Q2: I have confirmed co-elution of this compound with another compound. What are the first steps to improve separation on my existing C18 column?

A2: Before considering a new column, you can often achieve separation by modifying the mobile phase and other method parameters. The goal is to alter the selectivity (α) and/or increase the efficiency (N) of your separation.

Here is a step-by-step approach:

  • Optimize the Mobile Phase Gradient: A shallower gradient can significantly improve the resolution of closely eluting compounds.[3] If you are running an isocratic method, consider introducing a shallow gradient.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]

  • Adjust the Mobile Phase pH: Glucosinolates are anionic compounds.[2][4] Adjusting the pH of the mobile phase with a suitable buffer (e.g., ammonium (B1175870) formate) can change the ionization state of this compound and co-eluting compounds, thereby altering their retention times.[2][4]

  • Modify the Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity. Try decreasing the temperature to increase retention and potentially improve resolution.[5]

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will increase the analysis time.[5][6]

Logical Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting start Suspected Co-elution of this compound confirm Confirm Co-elution (Peak Shape, DAD, MS) start->confirm optimize Optimize Existing Method (C18 Column) confirm->optimize mobile_phase Adjust Mobile Phase (Gradient, Organic Solvent, pH) optimize->mobile_phase temp_flow Adjust Temperature & Flow Rate mobile_phase->temp_flow check_resolution Baseline Resolution Achieved? temp_flow->check_resolution change_column Change Stationary Phase (e.g., Mixed-Mode Column) check_resolution->change_column No end_success Successful Separation check_resolution->end_success Yes end_fail Further Method Development Required check_resolution->end_fail Persistent Issue change_column->check_resolution

Caption: A flowchart outlining the systematic approach to troubleshooting co-elution issues in this compound chromatography.

Q3: I have tried optimizing my C18 method, but I still have co-elution. What is the next step?

A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the most powerful way to alter selectivity.[7] For anionic compounds like glucosinolates, a mixed-mode column can provide superior separation compared to a standard C18 column.[2][4]

  • Mixed-Mode Chromatography: A mixed-mode reversed-phase/weak anion-exchange (RP/WAX) column offers both hydrophobic and ion-exchange retention mechanisms.[2][4] This dual retention mechanism can effectively separate this compound from other glucosinolates and interfering phenolic compounds that may co-elute on a C18 column.[2][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative for separating polar compounds like glucosinolates.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: this compound can co-elute with other structurally similar glucosinolates and phenolic compounds present in the sample matrix.[2][4] On a conventional reversed-phase C18 column, complete separation of all glucosinolates in a complex sample can be challenging.[2][4] For example, a study demonstrated co-elution of glucosinolates on a C18 column which were successfully resolved on a mixed-mode column.[2][4]

Q2: Are there any specific sample preparation steps that can minimize co-elution?

A2: While sample preparation primarily aims to extract and clean up the sample, it can influence co-elution. A robust solid-phase extraction (SPE) protocol can help remove interfering compounds from the matrix, reducing the likelihood of co-elution. For glucosinolate analysis, anion-exchange SPE is often used to isolate the anionic glucosinolates from other plant metabolites.

Q3: Can I use a different detection wavelength to resolve co-eluting peaks?

A3: If the co-eluting compounds have different UV-Vis spectra, selecting a wavelength where one compound has a strong absorbance and the other has a weak or no absorbance can help in quantification. However, this does not physically separate the compounds and may not be suitable for preparative work or if baseline separation is required for accurate quantification. The typical detection wavelength for desulfoglucosinolates is 229 nm.[3][9]

Quantitative Data Summary

The following table summarizes chromatographic conditions for the analysis of this compound, comparing a standard C18 column where co-elution can be an issue with a mixed-mode column that provides better resolution.

ParameterMethod 1: Mixed-Mode RP/WAXMethod 2: HILIC-MS/MS
Column Atlantis Premier BEH C18 AX, 95Å, 1.7 µm, 2.1 x 100 mmWaters Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 μm)
Mobile Phase A Water with Ammonium Formate (e.g., 10 mM, pH 3.0)10 mM ammonium acetate (B1210297) in water/acetonitrile (95:5, v/v)
Mobile Phase B Acetonitrile with Ammonium Formate10 mM ammonium acetate in water/acetonitrile (50:50, v/v)
Gradient A gradient of increasing Mobile Phase BA gradient from 90% to 40% B
Flow Rate Not specified, typical for UHPLC0.4 mL/min
Column Temperature Not specified35 °C
Detector MSTandem Mass Spectrometry (MS/MS)
Outcome for this compound Baseline separation from other glucosinolates and phenolics.[2][4]Successful quantification of 22 glucosinolates, including this compound.[10]

Experimental Protocols

Protocol 1: Glucosinolate Extraction and Desulfation for HPLC Analysis

This protocol is a general method for the extraction and preparation of desulfoglucosinolates for HPLC analysis.

  • Extraction:

    • Weigh approximately 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 70% methanol.

    • Incubate at 70 °C for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Anion-Exchange Solid Phase Extraction (SPE):

    • Prepare a mini-column with DEAE-Sephadex A-25.

    • Load the crude extract onto the column and allow it to drain.

    • Wash the column with 70% methanol and then with water.

  • Desulfation:

    • Add a solution of purified sulfatase to the column.

    • Allow the enzymatic reaction to proceed overnight at room temperature.

  • Elution and Analysis:

    • Elute the desulfoglucosinolates from the column with ultrapure water.

    • The eluate is then ready for injection into the HPLC system.[3][9]

Signaling Pathway of Glucosinolate Analysis

Glucosinolate_Analysis_Workflow sample Plant Material (e.g., Brassica) extraction Extraction (70% Methanol, 70°C) sample->extraction cleanup Anion-Exchange SPE (DEAE-Sephadex) extraction->cleanup desulfation On-Column Desulfation (Sulfatase) cleanup->desulfation elution Elution (Ultrapure Water) desulfation->elution hplc HPLC Analysis (C18 or Mixed-Mode Column) elution->hplc detection Detection (UV @ 229 nm or MS) hplc->detection

Caption: A workflow diagram illustrating the key steps in the extraction and analysis of glucosinolates.

Protocol 2: HPLC Method for Desulfoglucosinolate Analysis

This protocol provides a starting point for the HPLC analysis of desulfoglucosinolates.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 1% to 35% Acetonitrile over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 229 nm.

  • Injection Volume: 20 µL.

Note: This method should be optimized for your specific application and instrumentation to achieve the best resolution for this compound and other compounds of interest.

References

Validation & Comparative

A Comparative Guide to the Accurate Quantification of Glucocheirolin: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the accurate measurement of Glucocheirolin against alternative analytical techniques. Supported by experimental data and detailed methodologies, this document serves as a resource for selecting the most suitable analytical approach for your research needs.

This compound, a glucosinolate found in various cruciferous plants, and its hydrolysis product, cheirolin (B1668576), are subjects of growing interest due to their potential biological activities, including the activation of key cellular signaling pathways. Accurate quantification of this compound is essential for understanding its pharmacological effects and for the quality control of plant-based products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely employed and well-validated technique for the analysis of glucosinolates, including this compound.[1][2][3] The method typically involves the analysis of desulfated glucosinolates, which enhances their retention on reversed-phase columns and allows for sensitive UV detection.[4]

Experimental Protocol for HPLC Analysis of this compound

This protocol outlines a robust method for the quantification of this compound in plant material.[1]

1. Sample Preparation and Extraction:

  • Freeze-dry and grind the plant material to a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add a known concentration of an internal standard (e.g., sinigrin) to the sample.

  • Add 1.5 mL of 70% methanol (B129727) and heat at 75°C for 10 minutes to inactivate the myrosinase enzyme.[4]

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction step with another 1.5 mL of 70% methanol and combine the supernatants.

2. Anion-Exchange Cleanup:

  • Prepare a mini-column with DEAE-Sephadex A-25 anion-exchange resin.

  • Apply the combined supernatant to the column.

  • Wash the column with water and then with an acetate (B1210297) buffer.

  • Apply a purified sulfatase solution to the column and allow it to react overnight at room temperature to desulfate the glucosinolates.

3. Elution and Sample Preparation for HPLC:

  • Elute the desulfo-glucosinolates from the column with ultrapure water.

  • Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient starts with a low percentage of B, which is gradually increased to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.[5]

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with a certified this compound standard.

Alternative Analytical Methods

While HPLC is a robust and reliable method, other techniques offer distinct advantages, particularly in terms of sensitivity and the ability to analyze intact glucosinolates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[2][3] This technique can be used for the analysis of both intact and desulfated glucosinolates. The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity and allows for structural elucidation.[2]

Key Advantages of LC-MS:

  • Higher Sensitivity and Selectivity: LC-MS offers lower limits of detection and quantification compared to HPLC-UV.[2]

  • Analysis of Intact Glucosinolates: It can directly measure the parent glucosinolate without the need for the time-consuming desulfation step.[4]

  • Structural Information: MS/MS provides fragmentation data that can confirm the identity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For glucosinolate analysis, it is typically used to identify and quantify the volatile hydrolysis products, such as isothiocyanates (e.g., cheirolin).[2] This requires a derivatization step to make the analytes suitable for GC analysis.

Key Advantages of GC-MS:

  • High Resolution: Provides excellent separation of complex mixtures of volatile compounds.

  • Definitive Identification: The mass spectra generated by GC-MS serve as a "fingerprint" for compound identification.

Performance Comparison

The choice of analytical method depends on the specific research question, available instrumentation, and the desired level of sensitivity and specificity.

ParameterHPLC-UVLC-MS/MSGC-MS
Analyte Desulfo-GlucocheirolinIntact this compound / Desulfo-GlucocheirolinCheirolin (Isothiocyanate)
Sample Preparation Multi-step (extraction, cleanup, desulfation)Simplified for intact analysisRequires hydrolysis and derivatization
Sensitivity GoodExcellentExcellent
Selectivity GoodExcellentExcellent
Quantification Reliable with standardsHighly accurate with standardsReliable with standards
Instrumentation Cost ModerateHighHigh
Throughput ModerateHighModerate

This compound Hydrolysis and Signaling Pathway

The biological activity of this compound is often attributed to its hydrolysis product, cheirolin (3-methylsulfonylpropyl isothiocyanate). This conversion is catalyzed by the enzyme myrosinase, which is released upon plant tissue damage.

This compound This compound Cheirolin Cheirolin This compound->Cheirolin Myrosinase (Hydrolysis) Myrosinase Myrosinase cluster_0 Cytoplasm cluster_1 Nucleus Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 modifies cysteine residues Nrf2_c Nrf2 Keap1->Nrf2_c binds and promotes ubiquitination Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2_c ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription of

References

A Comparative Analysis of the Bioactivities of Glucocheirolin and Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactive properties of two prominent glucosinolates: Glucocheirolin and Sinigrin. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery by offering a structured overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.

Introduction to this compound and Sinigrin

This compound and Sinigrin are naturally occurring glucosinolates found in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, an enzyme released upon plant cell damage, these compounds are converted into their respective bioactive isothiocyanates: Cheirolin (B1668576) and Allyl isothiocyanate (AITC). It is primarily these hydrolysis products that are responsible for the observed biological activities. This guide will focus on the bioactivities of the parent glucosinolates and their corresponding isothiocyanates where data is available.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound (and its hydrolysis product Cheirolin) and Sinigrin.

Table 1: Comparative Anticancer Activity
CompoundCancer Cell LineAssayIC50 ValueCitation
Sinigrin Lung Carcinoma (H460)MTT Assay60 µg/mL
Breast Cancer (MCF-7)MTT Assay20 µM (for 24h and 48h)[1]
Adenocarcinoma (A549)Apoptosis Assay~60% inhibition at 20 µM (with myrosinase)[2]
Cheirolin Not SpecifiedNot SpecifiedData Not Available

Note: Limited quantitative data is available for the direct anticancer activity of this compound and Cheirolin.

Table 2: Comparative Antimicrobial Activity
CompoundMicroorganismAssayMIC ValueCitation
This compound Escherichia coliNot SpecifiedStronger activity from seeds[3]
Bacillus subtilisNot SpecifiedStronger activity from seeds[3]
Staphylococcus aureusNot SpecifiedStronger activity from seeds[3]
Streptococcus faecalisNot SpecifiedStronger activity from seeds[3]
Neisseria gonorrheaNot SpecifiedStronger activity from seeds[3]
Pseudomonas aeruginosaNot SpecifiedStronger activity from seeds[3]
Candida albicansNot SpecifiedStronger activity from seeds[3]
Sinigrin Staphylococcus aureusBroth Microdilution300 µg/mL
Escherichia coliBroth Microdilution300 µg/mL
Enterococcus faecalisBroth Microdilution300 µg/mL
Klebsiella pneumoniaeBroth Microdilution300 µg/mL
Pseudomonas aeruginosaBroth Microdilution700 µg/mL
Table 3: Comparative Anti-inflammatory Activity
CompoundParameter MeasuredCell LineIC50 ValueCitation
Sinigrin Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot Specified
TNF-α ProductionRAW 264.7 MacrophagesNot Specified
IL-6 ProductionRAW 264.7 MacrophagesNot Specified
Cheirolin Nrf2 Nuclear TranslocationNIH3T3 FibroblastsPotency similar to Sulforaphane[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sinigrin or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to quantify NO production by cells in culture.

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The bioactive properties of this compound and Sinigrin are mediated through the modulation of various cellular signaling pathways.

This compound and Cheirolin

The primary mechanism of action for Cheirolin, the hydrolysis product of this compound, appears to be through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Glucocheirolin_Pathway This compound This compound Myrosinase Myrosinase (Hydrolysis) This compound->Myrosinase Cheirolin Cheirolin Myrosinase->Cheirolin Keap1 Keap1 Cheirolin->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Cellular_Protection Cellular Protection & Anti-inflammatory Effects Antioxidant_Genes->Cellular_Protection

This compound/Cheirolin Nrf2 Signaling Pathway
Sinigrin

Sinigrin and its hydrolysis product, Allyl isothiocyanate (AITC), exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways . In terms of its anticancer activity, Sinigrin has been shown to induce apoptosis through a p53-dependent pathway , leading to the activation of caspases.[1]

Sinigrin_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Sinigrin_AITC_inflam Sinigrin / AITC IKK IKK Sinigrin_AITC_inflam->IKK Inhibits MAPK MAPK (p38, JNK) Sinigrin_AITC_inflam->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes Promotes transcription MAPK->Inflammatory_Genes Activates transcription factors Sinigrin_cancer Sinigrin p53 p53 Sinigrin_cancer->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Sinigrin's Anti-inflammatory and Anticancer Signaling Pathways

Experimental Workflow Overview

The general workflow for investigating the bioactivity of this compound and Sinigrin is outlined below.

Experimental_Workflow Start Start: Glucosinolate Source (this compound or Sinigrin) Extraction Extraction & Purification Start->Extraction Hydrolysis Enzymatic Hydrolysis (with Myrosinase) Extraction->Hydrolysis Bioassays Bioactivity Assays Extraction->Bioassays Intact Glucosinolate Hydrolysis->Bioassays Isothiocyanate (Cheirolin or AITC) Anticancer Anticancer (MTT Assay) Bioassays->Anticancer Antimicrobial Antimicrobial (MIC Determination) Bioassays->Antimicrobial Anti_inflammatory Anti-inflammatory (Griess Assay, etc.) Bioassays->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion: Comparative Bioactivity Profile Data_Analysis->Conclusion

General Experimental Workflow for Bioactivity Screening

Conclusion

This comparative guide highlights the current understanding of the bioactive properties of this compound and Sinigrin. The available data suggests that Sinigrin and its hydrolysis product, AITC, exhibit significant anticancer, antimicrobial, and anti-inflammatory activities through the modulation of key signaling pathways, including NF-κB, MAPK, and p53.

While there is a notable lack of direct quantitative data for this compound, preliminary findings indicate its potential as an antimicrobial agent. Its hydrolysis product, Cheirolin, shows promise as a modulator of the Nrf2 pathway, suggesting potential antioxidant and anti-inflammatory effects. Further research is warranted to fully elucidate the bioactive profile of this compound and to provide a more comprehensive comparison with Sinigrin. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers pursuing further investigations into these promising natural compounds.

References

Cross-Validation of LC-MS and HPLC Methods for Glucocheirolin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Glucocheirolin, a glucosinolate of interest for its potential biological activities.

This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance metrics, and visualizes the analytical workflows. The information is intended to assist in the selection of the most appropriate analytical technique for specific research needs.

Comparative Performance Data

The choice between HPLC and LC-MS for this compound analysis often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and throughput. Below is a summary of typical performance characteristics for each method, compiled from various studies on glucosinolate analysis.

ParameterHPLC-UVLC-MS/MSSource(s)
Linearity (R²) > 0.99> 0.997[1][2]
Limit of Detection (LOD) μg/mL range0.001 - 0.028 μg/g dry weight[2][3]
Limit of Quantification (LOQ) μg/mL range0.003 - 0.093 μg/g dry weight[2][4]
Accuracy (% Recovery) 95 - 105% (typical)71 - 110%[3][4]
Precision (% RSD) < 15%Intraday: ≤10%, Interday: ≤16%[3][4]
Analysis Time per Sample 20 - 50 minCan be as short as 30 seconds[5]
Selectivity ModerateHigh[6][7]
Sample Preparation Often requires desulfationCan analyze intact glucosinolates[6][7][8]

Experimental Protocols

Detailed methodologies for the analysis of glucosinolates, adaptable for this compound, are provided below. These protocols are based on established and validated methods in the field.[9][10]

This compound Extraction from Plant Material

A common and effective method for extracting glucosinolates from plant tissues involves the use of aqueous methanol (B129727) to inactivate the myrosinase enzyme, which can otherwise degrade the target analytes.[11][12][13]

  • Sample Preparation: Freeze-dry plant material to halt enzymatic activity and facilitate grinding.[13]

  • Extraction: Extract a known quantity of the ground material with a boiling 70-80% methanol solution. This step simultaneously extracts the glucosinolates and inactivates myrosinase.[11][12]

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) with an anion exchange resin to isolate the glucosinolates.[10]

HPLC-UV Method for Desulfated this compound

This method requires an enzymatic desulfation step prior to chromatographic analysis.[6][7]

  • Desulfation: The purified glucosinolate extract is treated with a sulfatase enzyme to cleave the sulfate (B86663) group, resulting in desulfoglucosinolates.[10]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 3.9 mm × 150 mm, 5 µm particle size) is commonly used.[1]

    • Mobile Phase: A gradient elution with water and acetonitrile (B52724) is typically employed.[10]

    • Detection: UV detection at 229 nm.[1]

  • Quantification: this compound concentration is determined by comparing the peak area to that of a calibration curve prepared with a known standard (e.g., sinigrin) and applying a relative response factor.[10]

LC-MS/MS Method for Intact this compound

LC-MS allows for the direct analysis of intact glucosinolates, offering higher sensitivity and specificity.[8][14][15]

  • Chromatographic Separation:

    • Column: A C18 or hydrophilic interaction liquid chromatography (HILIC) column can be used.[15][16]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or acetic acid, is used.[4][15]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for glucosinolates.[14]

    • Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1][4] Diagnostic fragment ions for glucosinolates often include m/z 97 (SO3-), 195, 259, and 275.[4]

  • Quantification: Absolute quantification is achieved using a calibration curve of an authentic this compound standard.

Visualizing the Analytical Workflows

The following diagrams illustrate the key steps in the cross-validation process and a comparison of the analytical workflows for HPLC and LC-MS.

CrossValidationWorkflow cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Method cluster_lcms LC-MS Method cluster_validation Method Validation & Comparison Start Plant Material Extraction Extraction of this compound Start->Extraction Purification Purification of Extract Extraction->Purification Desulfation Enzymatic Desulfation Purification->Desulfation LCMS_Analysis LC-MS/MS Analysis (Intact) Purification->LCMS_Analysis HPLC_Analysis HPLC-UV Analysis Desulfation->HPLC_Analysis Validation Performance Metrics (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Analysis->Validation LCMS_Analysis->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Workflow for the cross-validation of HPLC and LC-MS methods for this compound analysis.

AnalyticalMethodComparison cluster_hplc_path HPLC-UV Workflow cluster_lcms_path LC-MS/MS Workflow cluster_comparison Key Differences A Sample Extract B Desulfation A->B C HPLC Separation B->C D UV Detection C->D E Sample Extract F LC Separation E->F G Mass Spectrometry Detection F->G HPLC_Adv HPLC: - Well-established - Lower instrument cost LCMS_Adv LC-MS: - Higher sensitivity & selectivity - No desulfation needed - Structural information

Caption: Comparison of the analytical workflows for HPLC and LC-MS analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound.

  • HPLC is a robust and widely accessible method, suitable for routine analysis where high sensitivity is not the primary concern.[6][7] However, the requirement for desulfation can add time and potential variability to the analysis.[6][7][8]

  • LC-MS/MS offers superior sensitivity, selectivity, and the ability to analyze the intact molecule, making it the preferred method for complex matrices, trace-level quantification, and comprehensive profiling of glucosinolates.[4][6][17] The higher initial instrument cost and complexity are the main considerations for this technique.[18]

The selection of the optimal method should be based on a careful evaluation of the specific research goals, sample characteristics, and available resources. For definitive identification and accurate quantification at low concentrations, LC-MS/MS is the recommended approach. For quality control or screening of samples with higher concentrations, HPLC-UV can be a cost-effective alternative.

References

Glucocheirolin versus Sulforaphane: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates, a class of secondary metabolites found predominantly in cruciferous vegetables, and their isothiocyanate derivatives have garnered significant attention for their potential as cancer chemopreventive agents.[1] Upon plant cell damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, most notably isothiocyanates. This guide provides a detailed comparison of the anticancer properties of two such compounds: glucocheirolin (B91262) and the extensively studied sulforaphane (B1684495). While sulforaphane's mechanisms of action have been robustly investigated, research into the specific anticancer effects of this compound is less extensive. This comparison aims to summarize the available experimental data, highlight the known signaling pathways, and provide detailed experimental protocols for key assays to facilitate further research in this area.

Comparative Efficacy: A Summary of In Vitro Studies

Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)
Ovarian CancerSKOV340Not Specified
Ovarian CancerC325Not Specified
Ovarian CancerT325Not Specified

Data compiled from multiple sources.[2]

Mechanisms of Anticancer Action

The anticancer properties of isothiocyanates are attributed to their ability to modulate multiple cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Both sulforaphane and other isothiocyanates have been shown to induce apoptosis in cancer cells.[1]

Sulforaphane: Sulforaphane has been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]

This compound/Cheirolin (B1668576): While specific studies on this compound are lacking, the breakdown products of glucosinolates, in general, are known to induce apoptosis.[1] It is plausible that cheirolin, the isothiocyanate derived from this compound, also possesses pro-apoptotic properties, likely through mechanisms similar to other isothiocyanates, such as the modulation of apoptosis-related signaling pathways.[4]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle control. Isothiocyanates can interfere with this process, leading to cell cycle arrest and preventing the proliferation of cancer cells.

Sulforaphane: Sulforaphane has been shown to induce cell cycle arrest at various phases, including G1, S, and G2/M, in different cancer cell lines.[5][6][7][8][9] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

This compound/Cheirolin: General studies on glucosinolate breakdown products indicate that they can cause cell cycle arrest.[10] Specific experimental data detailing the effects of this compound or cheirolin on cell cycle progression in cancer cells is an area requiring further investigation.

Anti-Metastatic Potential

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The inhibition of metastatic processes is a key goal of cancer therapy.

Sulforaphane: Sulforaphane has been reported to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.[11] It can modulate the expression of molecules involved in cell adhesion and the degradation of the extracellular matrix.

This compound/Cheirolin: While direct evidence for the anti-metastatic properties of this compound or cheirolin is limited, other isothiocyanates have demonstrated anti-metastatic effects.[12][13][14][15][16][17] This suggests that cheirolin may also possess the ability to interfere with metastatic pathways.

Signaling Pathways Modulated

The anticancer effects of sulforaphane and other isothiocyanates are mediated through their interaction with various cellular signaling pathways.

Sulforaphane: A primary mechanism of action for sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Sulforaphane is also known to modulate other key signaling pathways implicated in cancer, including NF-κB, MAPK, and PI3K/Akt.[19][20][21][22]

This compound/Cheirolin: Studies have shown that cheirolin can also induce the Nrf2 signaling pathway, suggesting a shared mechanism of action with sulforaphane in upregulating cellular defense mechanisms.[18] The impact of cheirolin on other cancer-related signaling pathways remains an area for future research.

Signaling_Pathways cluster_Sulforaphane Sulforaphane cluster_this compound This compound (via Cheirolin) SFN Sulforaphane Nrf2_SFN Nrf2 Activation SFN->Nrf2_SFN Apoptosis_SFN Apoptosis Induction SFN->Apoptosis_SFN CellCycleArrest_SFN Cell Cycle Arrest SFN->CellCycleArrest_SFN AntiMetastasis_SFN Anti-Metastasis SFN->AntiMetastasis_SFN NFkB_SFN NF-κB Inhibition SFN->NFkB_SFN MAPK_SFN MAPK Modulation SFN->MAPK_SFN PI3K_Akt_SFN PI3K/Akt Inhibition SFN->PI3K_Akt_SFN GCH This compound Cheirolin Cheirolin GCH->Cheirolin Nrf2_GCH Nrf2 Activation Cheirolin->Nrf2_GCH Apoptosis_GCH Apoptosis (Putative) Cheirolin->Apoptosis_GCH CellCycleArrest_GCH Cell Cycle Arrest (Putative) Cheirolin->CellCycleArrest_GCH AntiMetastasis_GCH Anti-Metastasis (Putative) Cheirolin->AntiMetastasis_GCH

Caption: Comparative Signaling Pathways of Sulforaphane and this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of a compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., sulforaphane or cheirolin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[21][23][24][25]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][26]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[14][27]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1][28][29][30][31]

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Treated and control cells

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[4][13][16][32][33]

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells to form a confluent monolayer.

  • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium with the test compound or vehicle.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.[3][10][19][34][35]

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • Chemoattractant (e.g., medium with a higher serum concentration)

Procedure:

  • Coat the top of the Boyden chamber insert membrane with Matrigel and allow it to solidify.

  • Seed cells in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove non-invading cells from the top of the membrane.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells under a microscope.

Conclusion

The available scientific evidence strongly supports the potent anticancer properties of sulforaphane, with a well-documented ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt. In contrast, the anticancer activities of this compound have not been as thoroughly investigated. While it is hypothesized that its bioactive isothiocyanate, cheirolin, shares similar mechanisms of action with sulforaphane, particularly in the activation of the Nrf2 pathway, there is a clear need for further research to establish its specific effects on apoptosis, cell cycle, and metastasis, and to determine its IC50 values in a range of cancer cell lines. This guide provides a framework for such comparative studies by summarizing the current knowledge and offering detailed experimental protocols. Future investigations into the anticancer potential of this compound and cheirolin are warranted to expand the arsenal (B13267) of natural compounds for cancer prevention and therapy.

References

In Vitro Comparison of the Antioxidant Activity of Glucocheirolin and Other Glucosinolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro antioxidant activity of glucocheirolin (B91262) and other prominent glucosinolates. It synthesizes available experimental data, details relevant methodologies, and illustrates key pathways and workflows.

Introduction: Direct vs. Indirect Antioxidant Mechanisms of Glucosinolates

Glucosinolates, a class of sulfur-containing secondary metabolites found abundantly in cruciferous vegetables, contribute to human health primarily through their antioxidant properties. It is crucial to distinguish between two modes of action:

  • Direct Antioxidant Activity: This refers to the intrinsic ability of the intact glucosinolate molecule to directly neutralize free radicals by donating an electron or hydrogen atom. This activity is typically measured using in vitro chemical assays such as DPPH, ABTS, and FRAP.

  • Indirect Antioxidant Activity: This is a more significant mechanism for glucosinolates. Upon hydrolysis by the enzyme myrosinase (released when the plant tissue is damaged), glucosinolates are converted into bioactive compounds, most notably isothiocyanates. These isothiocyanates can induce the expression of endogenous antioxidant enzymes and cytoprotective proteins within cells by activating the Keap1-Nrf2 signaling pathway.

Scientific literature suggests that the direct antioxidant activity of purified glucosinolates is generally weak.[1][2] Their potent health benefits are largely attributed to the indirect antioxidant effects of their hydrolysis products.

Direct Antioxidant Capacity: A Comparative Analysis

Evaluating the direct free-radical scavenging ability of purified glucosinolates provides insight into their intrinsic chemical properties. The following table summarizes the available quantitative data from common in vitro assays.

Note: Extensive searches of scientific literature revealed no published experimental data for the direct antioxidant activity of purified this compound in DPPH, ABTS, or FRAP assays. Its primary recognized antioxidant role is indirect, through the Nrf2-inducing activity of its hydrolysis product, cheirolin (B1668576).[3]

GlucosinolateAssayResult (IC50 or equivalent)Reference
This compound DPPH, ABTS, FRAPData not availableN/A
Sinigrin (B192396) DPPHWeak activity[4]
Lipid Peroxidation71% inhibition in vitro[5]
Glucoraphanin DPPH, ABTS, FRAPNo significant direct activity[6]
Glucobrassicin ORACExhibited some antioxidant effect[2]
Glucoerucin H₂O₂ ScavengingEffective peroxide scavenger[7]
Sinalbin ABTSActive radical scavenger[8]
Gluconasturtiin LDL OxidationProtective effect[8]

IC50: The concentration of a substance required to reduce the initial concentration of a radical by 50%. A lower IC50 value indicates higher antioxidant activity.

Indirect Antioxidant Activity: The Nrf2 Signaling Pathway

The principal mechanism by which glucosinolates exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, the hydrolysis products of glucosinolates (e.g., cheirolin from this compound, sulforaphane (B1684495) from Glucoraphanin), are electrophiles that can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective proteins, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][10]

Nrf2_Pathway cluster_nucleus Nucleus ITC Isothiocyanates (e.g., Cheirolin, Sulforaphane) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Figure 1. Nrf2 signaling pathway activation by isothiocyanates.

Experimental Protocols

Standardized in vitro assays are essential for comparing the direct antioxidant capacity of compounds. Below are the detailed methodologies for three commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[11]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the purified glucosinolate and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH working solution (e.g., 100 µL sample + 100 µL DPPH).[12] A blank containing only the solvent instead of the sample is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured spectrophotometrically at approximately 734 nm.

Methodology:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the purified glucosinolate and a positive control (e.g., Trolox) in the solvent.

  • Reaction: Add a small volume of the sample solution to a large volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+).

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[3]

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the purified glucosinolate and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Reaction: Add a small volume of the sample to a large volume of the FRAP reagent (e.g., 10 µL sample + 220 µL FRAP reagent).[3]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using the Fe²⁺ standard. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Experimental Workflow Visualization

The following diagram outlines a general workflow for the in vitro comparison of the direct antioxidant activity of purified compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Glucosinolates Source Purified Glucosinolates (this compound, Sinigrin, etc.) Serial_Dilutions Prepare Serial Dilutions of Samples & Standards Glucosinolates->Serial_Dilutions Standards Prepare Standards (Trolox, Ascorbic Acid, FeSO4) Standards->Serial_Dilutions Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reaction Add Reagents to Samples Initiate Reaction Reagents->Reaction Serial_Dilutions->Reaction Incubation Incubate (Time & Temp as per protocol) Reaction->Incubation Absorbance Read Absorbance (Spectrophotometer) Incubation->Absorbance Calc Calculate % Inhibition Absorbance->Calc Plot Plot Dose-Response Curves Calc->Plot IC50 Determine IC50 Values or TEAC/FRAP Equivalents Plot->IC50 Comparison Compare Activities IC50->Comparison

Figure 2. General workflow for in vitro antioxidant assays.

Conclusion

The antioxidant properties of glucosinolates are a subject of significant interest in drug development and nutritional science. The available evidence strongly indicates that their primary health benefits stem from the ability of their hydrolysis products, isothiocyanates, to upregulate the body's endogenous antioxidant defenses via the Nrf2 pathway. Direct antioxidant activity of the parent glucosinolates appears to be modest and compound-specific.

While data exists for several glucosinolates like sinigrin and glucoerucin, a notable gap exists in the scientific literature regarding the direct antioxidant capacity of this compound. Future research should aim to isolate and test purified this compound using standardized in vitro assays (DPPH, ABTS, FRAP) to provide a complete comparative profile and better understand its potential as a direct radical scavenger. Nevertheless, the potent Nrf2-inducing activity of its metabolite, cheirolin, confirms its importance as an indirect antioxidant.

References

The Structure-Activity Relationship of Glucocheirolin and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucocheirolin, a glucosinolate found in cruciferous vegetables, is a precursor to the biologically active isothiocyanate, 3-methylsulfonylpropyl isothiocyanate. The bioactivity of this compound is primarily attributed to this hydrolysis product, which is formed by the action of the enzyme myrosinase upon plant tissue damage.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-methylsulfonylpropyl isothiocyanate and its synthetic analogs, with a focus on their anticancer and anti-inflammatory properties.

Comparative Biological Activity

While extensive SAR studies on a broad range of synthetic analogs of 3-methylsulfonylpropyl isothiocyanate are limited, data from studies on this and structurally related isothiocyanates, such as sulforaphane, provide valuable insights. The following table summarizes the available quantitative data on the antiproliferative activity of these compounds.

CompoundStructureCell LineActivity (IC50)Reference
3-Methylsulfonylpropyl isothiocyanate (from this compound)
alt text
K562 (human erythroleukemic)>10 µM (less potent than analogs below)[2]
Sulforaphane
alt text
HCT-116 (colon cancer)44.05 µM[3]
HT-29 (colon cancer)43.49 µM[3]
Phenethyl isothiocyanate (PEITC)
alt text
HCT-116 (colon cancer)18.81 µM[3]
HT-29 (colon cancer)20.87 µM[3]
Benzyl isothiocyanate (BITC)
alt text
HCT-116 (colon cancer)31.90 µM[3]
HT-29 (colon cancer)19.36 µM[3]
Allyl isothiocyanate (AITC)
alt text
HCT-116 (colon cancer)>100 µM[3]
HT-29 (colon cancer)>100 µM[3]

Note: The inhibitory activity of isothiocyanates on K562 cell growth is particularly evident for those derived from sinigrin, progoitrin, epi-progoitrin, glucotropaeolin, and this compound.[4] Generally, isothiocyanates are considerably more potent than their corresponding nitriles in inhibiting cancer cell growth.[2]

Key Signaling Pathways

The anticancer and anti-inflammatory effects of isothiocyanates are largely mediated through the modulation of two key signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.

G cluster_0 Keap1-Nrf2 Pathway Isothiocyanates Isothiocyanates Keap1 Keap1 Isothiocyanates->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant & Detoxifying Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant & Detoxifying Enzymes activates transcription of

Figure 1. Activation of the Nrf2 pathway by isothiocyanates.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant and phase II detoxifying enzymes.

G cluster_1 NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activate IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degradation releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes translocates to nucleus & activates transcription of Isothiocyanates Isothiocyanates Isothiocyanates->IKK inhibit

Figure 2. Inhibition of the NF-κB pathway by isothiocyanates.

The transcription factor NF-κB plays a central role in the inflammatory response. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of IKK, which phosphorylates and triggers the degradation of IκBα. This releases NF-κB, allowing it to move to the nucleus and promote the expression of pro-inflammatory genes. Isothiocyanates can inhibit this pathway, often by targeting IKK, thereby preventing the activation of NF-κB.

Experimental Protocols

Synthesis of Isothiocyanates

A common method for the synthesis of isothiocyanates from primary amines involves a two-step, one-pot reaction.[5]

G Primary Amine (R-NH2) Primary Amine (R-NH2) Dithiocarbamate (B8719985) Intermediate Dithiocarbamate Intermediate Primary Amine (R-NH2)->Dithiocarbamate Intermediate Carbon Disulfide (CS2) Carbon Disulfide (CS2) Carbon Disulfide (CS2)->Dithiocarbamate Intermediate Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Dithiocarbamate Intermediate Isothiocyanate (R-NCS) Isothiocyanate (R-NCS) Dithiocarbamate Intermediate->Isothiocyanate (R-NCS) Desulfurizing Agent (e.g., DMT/NMM/TsO-) Desulfurizing Agent (e.g., DMT/NMM/TsO-) Desulfurizing Agent (e.g., DMT/NMM/TsO-)->Isothiocyanate (R-NCS)

Figure 3. General workflow for isothiocyanate synthesis.
  • Formation of Dithiocarbamate: The primary amine is reacted with carbon disulfide in the presence of an organic base (e.g., triethylamine) to form a dithiocarbamate intermediate.

  • Desulfurization: A desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-), is then added to the reaction mixture to yield the final isothiocyanate product.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isothiocyanate analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Nrf2 Activation Assay

Nrf2 activation can be quantified using a transcription factor assay kit.[7][8]

  • Nuclear Extraction: Treat cells with the test compounds and then perform nuclear extraction to isolate nuclear proteins.

  • Binding to ARE Oligonucleotides: Add the nuclear extracts to a 96-well plate pre-coated with oligonucleotides containing the Antioxidant Response Element (ARE) consensus binding site. Activated Nrf2 in the extracts will bind to these oligonucleotides.

  • Primary Antibody Incubation: Add a primary antibody specific to the DNA-binding domain of activated Nrf2.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Colorimetric Detection: Add a chromogenic substrate for HRP and measure the absorbance. The intensity of the color is proportional to the amount of activated Nrf2.

NF-κB Inhibition Assay

NF-κB activation can be assessed by measuring the nuclear translocation of the p65 subunit.[9][10]

  • Cell Treatment: Treat cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the test compounds.

  • Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.

  • Western Blotting or ELISA: Quantify the amount of the NF-κB p65 subunit in the nuclear and cytoplasmic fractions using Western blotting or an ELISA-based transcription factor assay kit. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in the presence of the test compound indicates inhibition of NF-κB activation.

References

Validating the Therapeutic Potential of Glucocheirolin: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Glucocheirolin and Other Isothiocyanates in Preclinical Cancer and Inflammation Models

The therapeutic potential of glucosinolates, naturally occurring compounds in cruciferous vegetables, and their bioactive hydrolysis products, isothiocyanates, has garnered significant scientific interest. While compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) have been extensively studied, this compound and its corresponding isothiocyanate, cheirolin (B1668576), remain less characterized. This guide provides a comparative overview of the preclinical data available for this compound against well-established isothiocyanates, highlighting its potential therapeutic value and identifying key areas for future research.

Data Presentation: Comparative Efficacy in Preclinical Models

Quantitative data on the direct anti-cancer and anti-inflammatory effects of this compound and its isothiocyanate, cheirolin, are limited in publicly available literature. The following tables summarize the available data for cheirolin and provide a comparison with the extensively studied isothiocyanates, sulforaphane and phenethyl isothiocyanate (PEITC).

Table 1: In Vitro Anti-Cancer Activity of Isothiocyanates

CompoundCell LineAssayIC50 Value (µM)Citation
Cheirolin K562 (Human erythroleukemic)Proliferation AssayData not specified, but showed inhibitory activity[1](--INVALID-LINK--)
Sulforaphane Various (e.g., Breast, Prostate, Colon)MTT Assay~5-20(--INVALID-LINK--)
Phenethyl Isothiocyanate (PEITC) MIAPaca2 (Pancreatic cancer)Proliferation Assay~7[2](--INVALID-LINK--)

Table 2: In Vivo Anti-Tumor Activity of Isothiocyanates

CompoundAnimal ModelCancer TypeKey FindingsCitation
Cheirolin Data not availableData not availableData not available
Sulforaphane RatMammary TumorsInhibited tumor number, size, and development rate[3](--INVALID-LINK--)
Phenethyl Isothiocyanate (PEITC) MIAPaca2 Xenograft (Mice)Pancreatic CancerSuppressed tumor growth[2](--INVALID-LINK--)

Table 3: Anti-Inflammatory and Antioxidant Activity of Isothiocyanates

CompoundModelKey EffectMechanismCitation
Cheirolin NIH3T3 FibroblastsNrf2 Nuclear TranslocationERK-dependent[4](--INVALID-LINK--)
Sulforaphane VariousInhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Nrf2 activation, NF-κB inhibition[5](--INVALID-LINK--)
Phenethyl Isothiocyanate (PEITC) VariousInhibition of angiogenesisSuppression of VEGF secretion[6](--INVALID-LINK--)

Experimental Protocols

Detailed experimental protocols for evaluating the therapeutic potential of isothiocyanates are crucial for reproducible research. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.(--INVALID-LINK--)

  • Compound Treatment: Cells are treated with various concentrations of the isothiocyanate (e.g., Cheirolin, Sulforaphane, PEITC) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.(--INVALID-LINK--)

In Vivo Xenograft Animal Model
  • Animal Acclimatization: Immunocompromised mice (e.g., nude mice) are acclimatized for one week before the experiment.[2](--INVALID-LINK--)

  • Tumor Cell Implantation: Human cancer cells (e.g., MIAPaca2) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a certain volume, mice are randomly assigned to treatment and control groups. The isothiocyanate is administered orally or via injection at a specified dose and frequency.[2](--INVALID-LINK--)

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Nrf2 Nuclear Translocation Assay
  • Cell Culture and Treatment: Cells (e.g., NIH3T3 fibroblasts or cancer cell lines) are grown on coverslips and treated with the isothiocyanate for a specified time.[4](--INVALID-LINK--)

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The subcellular localization of Nrf2 is visualized using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the Nrf2 signal with a nuclear stain (e.g., DAPI).

  • Quantification: The fluorescence intensity in the nucleus versus the cytoplasm can be quantified to determine the extent of nuclear translocation.

Mandatory Visualizations

Signaling Pathways

Isothiocyanates exert their therapeutic effects through the modulation of key signaling pathways involved in cellular defense and inflammation. The diagrams below illustrate the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway, both of which are known targets of isothiocyanates like sulforaphane and are potential targets for cheirolin.

Nrf2_Pathway cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Cheirolin) Keap1 Keap1 ITC->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination ARE ARE Nrf2_n->ARE binds Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 antioxidant response pathway activation by isothiocyanates.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocation ITC Isothiocyanate ITC->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel isothiocyanate like cheirolin.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_comparison Comparative Analysis A1 Compound Sourcing (this compound/Cheirolin) A2 Cell Line Selection (Cancer & Immune Cells) A1->A2 A3 Cytotoxicity/Proliferation Assays (e.g., MTT) A2->A3 A4 Mechanism of Action Studies (e.g., Western Blot, qPCR) A3->A4 B1 Animal Model Selection (e.g., Xenograft, Inflammation Model) A4->B1 Promising Results B2 Toxicity & Dosing Studies B1->B2 B3 Efficacy Studies (Tumor Growth/Inflammation Markers) B2->B3 B4 Pharmacokinetic/ Pharmacodynamic Analysis B3->B4 C1 Benchmark against Standard of Care/Other ITCs B4->C1 C2 Data Interpretation & Go/No-Go Decision C1->C2

Caption: Preclinical validation workflow for this compound/cheirolin.

References

Inter-laboratory comparison of Glucocheirolin quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Quantification of Glucocheirolin: A Comparative Analysis of Methods

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This compound, a glucosinolate found in various cruciferous plants, has garnered interest for its potential biological activities. This guide provides an objective comparison of the two most prevalent analytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from established experimental data to aid laboratories in selecting the most appropriate methodology for their research needs.

Comparative Performance of Quantification Methods

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, and the specific requirements of the study. The following table summarizes the quantitative performance of HPLC-UV and LC-MS/MS for the analysis of this compound and other glucosinolates. It is important to note that performance metrics can vary between laboratories and instrumentation.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) In the low micromolar range for various glucosinolates.[1][2]0.001 to 0.028 µg/g dry weight for a range of glucosinolates, including this compound.[3]
Limit of Quantification (LOQ) In the low micromolar range for various glucosinolates.[1][2]0.003 to 0.093 µg/g dry weight for a range of glucosinolates, including this compound.[3] For this compound specifically, reported as ≤35 nmol/L in a food matrix.
**Linearity (R²) **Typically exceeds 0.99 for glucosinolate quantification.[1][4]Consistently > 0.997 for a wide range of glucosinolates.[3] A linear response over a 6-digit concentration range (1 nM to 1 mM) has been demonstrated for glucosinolate standards.[5][6]
Precision (RSD%) Generally below 5% for repeatability.[1] Inter-assay coefficients of variation have been reported at 15.8%.[4]Intra-batch and inter-batch precision reported as 2.00-9.24% and 3.33-9.95%, respectively.[3] Other studies report precision with CV% <10%.[7]
Accuracy (Recovery %) Recovery of internal standards reported around 107%.[4]Mean recoveries range from 76.46% to 120.14%.[3] Other studies report good accuracy with bias% <10%.[7] In freeze-dried samples, recoveries range from 74% to 119%.
Selectivity Moderate; susceptible to co-eluting compounds with similar UV absorbance.High; based on specific precursor-product ion transitions, allowing for accurate identification in complex matrices.
Cost & Complexity Lower equipment cost and less complex operation.[2]Higher equipment cost and requires more specialized expertise for operation and data analysis.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, based on common practices for glucosinolate analysis.

Sample Preparation and Extraction (Common to both methods)

The initial preparation of the plant material is a critical step that significantly influences the accuracy of quantification.

  • Sample Collection and Storage : Collect fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. Samples can be stored at -80°C until extraction.[4]

  • Lyophilization and Homogenization : Freeze-dry the plant material to remove water and then grind it into a fine powder. This increases the efficiency of the extraction process.

  • Extraction :

    • Weigh approximately 100-200 mg of the lyophilized powder into a centrifuge tube.

    • Add 1-2 mL of 70-80% boiling methanol (B129727) (or ethanol) to the tube.[4] The high temperature serves to inactivate myrosinase, the enzyme that degrades glucosinolates.[8]

    • Vortex the mixture vigorously and incubate in a water bath at 70-80°C for 15-20 minutes.

    • Centrifuge the sample to pellet the solid material.

    • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

HPLC-UV Analysis of Desulfo-Glucocheirolin

This is a widely used method that involves an enzymatic desulfation step prior to chromatographic analysis.

  • Desulfation :

    • The crude extract is loaded onto a mini-column containing an anion-exchange resin (e.g., DEAE-Sephadex).

    • The column is washed to remove interfering compounds.

    • A purified sulfatase enzyme solution is added to the column and allowed to react, which cleaves the sulfate (B86663) group from the glucosinolates, yielding desulfo-glucosinolates.

    • The desulfo-glucosinolates are then eluted from the column with ultrapure water.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B) is commonly employed.

    • Detection : UV detection is performed at a wavelength of 229 nm.

    • Quantification : this compound is quantified by comparing the peak area of the sample to that of a calibration curve prepared from a certified this compound or a related glucosinolate standard (e.g., sinigrin), using a response factor if necessary.

LC-MS/MS Analysis of Intact this compound

This method allows for the direct quantification of intact glucosinolates with high sensitivity and selectivity, eliminating the need for the desulfation step.

  • Sample Clean-up (Optional but recommended) : The crude extract can be further purified using solid-phase extraction (SPE) to reduce matrix effects.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. HILIC is particularly effective for separating these highly polar compounds.[3]

    • Mobile Phase : Typically involves a gradient of water and acetonitrile, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency.[9]

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray ionization (ESI) is used, typically in negative mode for glucosinolate detection.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion for this compound and its characteristic product ions.

    • Quantification : Quantification is achieved by comparing the peak area from the sample to a calibration curve generated from a certified this compound standard.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a key biological pathway involving glucosinolates.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extract Extraction cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_analysis Data Analysis A Plant Material Collection B Freeze-Drying A->B C Homogenization (Grinding) B->C D Hot Solvent Extraction (e.g., 80% Methanol, 70°C) C->D E Centrifugation D->E F Supernatant Collection E->F G Anion-Exchange Purification F->G K SPE Clean-up (Optional) F->K L LC-MS/MS Analysis (Intact GCS, MRM Mode) F->L H On-column Desulfation (with Sulfatase) G->H I Elution of Desulfo-GCS H->I J HPLC-UV Analysis (229 nm) I->J M Peak Integration & Quantification J->M K->L L->M

Caption: A generalized workflow for this compound quantification.

G Glucosinolate-Myrosinase Signaling Pathway cluster_plant Plant Cell Compartments cluster_activation Activation by Tissue Damage cluster_reaction Enzymatic Hydrolysis cluster_products Bioactive Products cluster_response Biological Response GCS Glucosinolate (e.g., this compound) (Stored in S-cells) Reaction Hydrolysis GCS->Reaction MYR Myrosinase (Stored in Myrosin Cells) MYR->Reaction Damage Cellular Disruption (e.g., Herbivory, Pathogen Attack) Aglucone Unstable Aglucone Reaction->Aglucone ITC Isothiocyanate Aglucone->ITC Nitrile Nitrile Aglucone->Nitrile Thiocyanate Thiocyanate Aglucone->Thiocyanate Response Defense against Herbivores & Pathogens ITC->Response Nitrile->Response Thiocyanate->Response

Caption: The "Mustard Oil Bomb": Glucosinolate activation upon tissue damage.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Glucocheirolin. The following procedures are based on general laboratory safety principles and the limited specific data available for this compound. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure, powdered form, adherence to appropriate PPE protocols is essential to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard
Hands Chemical-resistant gloves (e.g., nitrile)EN 374
Eyes/Face Tightly fitting safety goggles or a face shieldEN 166
Respiratory A certified filtering half mask (at least P2) or a half mask with appropriate filters is recommended, especially when handling powders.EN 143
Body A laboratory coat or a long-sleeved overall.EN ISO 27065
Feet Sturdy, closed-toe footwear.-

It is critical to ensure a tight fit for all respiratory protection to ensure its effectiveness[1].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure a safe laboratory environment.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that all PPE is in good condition and readily available.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid direct contact with skin, eyes, and clothing[2]. The hazard codes for this compound potassium salt are P260 ("Do not breathe dust/fume/gas/mist/vapours/spray") and P262 ("Do not get in eyes, on skin, or on clothing")[2].

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminate all surfaces.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Store this compound in a tightly sealed container in a cool, dry, and dark place, at a temperature below -8°C[2][3].

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes[4]. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[4]. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label if available.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste containing this compound (e.g., unused compound, contaminated consumables) in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is known.

2. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste before disposing of the container.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow A Preparation B Don PPE A->B Proceed to C Handling in Fume Hood B->C Proceed to D Post-Handling Decontamination C->D After Handling I First Aid (If Exposure Occurs) C->I Emergency E Doff PPE D->E After Cleaning F Waste Collection D->F Collect Waste D->I Emergency G Store this compound E->G Store Compound H Waste Disposal F->H For Disposal

References

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